3-Oxopropyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxopropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSPLAWXBFRHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171778 | |
| Record name | 3-Oxopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18545-28-3 | |
| Record name | 3-Acetoxypropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxopropyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxopropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Oxopropyl acetate chemical properties and structure
An In-depth Technical Guide to 3-Oxopropyl Acetate: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule featuring both an aldehyde and an ester group. Its unique structure makes it a valuable intermediate in various synthetic applications, yet also presents specific challenges in handling and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical methodologies.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3-acetoxypropanal, is a key organic compound whose utility is derived from its dual reactivity.
Nomenclature & Identifiers:
-
IUPAC Name : this compound[1]
-
CAS Number : 18545-28-3[1]
-
Molecular Formula : C₅H₈O₃[1]
-
Synonyms : Acetic acid 3-oxo-propyl ester, 3-Acetoxypropanal, 3-(Acetyloxy)propanal[1][2]
The fundamental structure of this compound is a three-carbon chain where one terminus is an aldehyde and the other is functionalized with an acetate ester.
Figure 1: Chemical Structure of this compound
Physicochemical Data Summary
The physical properties of this compound are summarized below. These values are critical for designing experimental setups, including purification and reaction condition planning.
| Property | Value | Source |
| Molecular Weight | 116.11 g/mol | [1] |
| Density | 1.037 g/cm³ | [3] |
| Boiling Point | 165.5 °C at 760 mmHg | [3] |
| Flash Point | 59.2 °C | [3] |
| Vapor Pressure | 1.86 mmHg at 25°C | [3] |
| Refractive Index | 1.4 | [3] |
| LogP | 0.13850 | [3] |
Structural Analysis and Spectroscopic Profile
The presence of both an aldehyde and an ester functional group dictates the molecule's chemical behavior and its spectroscopic characteristics. The aldehyde group is a site for nucleophilic addition and oxidation, while the ester group is susceptible to hydrolysis.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals: a downfield singlet or triplet for the aldehydic proton (δ 9-10 ppm), a triplet for the methylene group adjacent to the acetate (δ ~4.2 ppm), a multiplet for the central methylene group (δ ~2.7 ppm), and a singlet for the methyl protons of the acetate group (δ ~2.0 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum would feature a highly deshielded signal for the aldehydic carbon (~200 ppm), a signal for the ester carbonyl carbon (~170 ppm), a signal for the methylene carbon bonded to the ester oxygen (~60 ppm), a signal for the other methylene carbon, and a signal for the acetate methyl carbon (~20 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong carbonyl stretching bands. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, and the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-H stretch of the aldehyde is also a key feature, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the acetyl group or cleavage adjacent to the carbonyl groups.
Reactivity, Stability, and Handling
Reactivity Profile
The aldehyde functional group is the more reactive site in this compound. It readily undergoes nucleophilic addition reactions and can be easily oxidized to a carboxylic acid. This high reactivity necessitates careful planning in synthetic routes where the ester moiety is the intended reaction site. To prevent unwanted side reactions, the aldehyde group is often protected, typically as an acetal, before proceeding with further transformations.
The ester group can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxypropanal and acetic acid.
Figure 2: Synthetic strategy involving protection of the aldehyde group.
Stability and Storage
Aldehydes are prone to oxidation upon exposure to air and can also undergo self-polymerization, especially in the presence of acid or base catalysts. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and kept in a cool, dark place.[4][5] Anhydrous conditions are recommended to prevent hydrolysis of the ester.
Safe Handling Procedures
As a laboratory chemical, proper personal protective equipment (PPE) should always be used.[4]
-
Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[4][6]
-
Eye Protection : Safety glasses or goggles are mandatory to prevent eye contact.[4]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4]
-
Fire Safety : Keep away from open flames, sparks, and other sources of ignition as it is a combustible liquid.[4][5] Use CO₂, dry chemical, or foam for extinction in case of a fire.[4]
-
First Aid :
Synthesis and Applications
While not a widely commercialized bulk chemical, this compound serves as a specialized building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules. It has been identified as a potential impurity or intermediate in the synthesis of pharmaceuticals, such as in derivatives related to Lacosamide.
General Synthetic Protocol: Esterification of 3-Halo-1-propanol
A common route to similar propyl acetates involves the esterification of a corresponding propanol derivative. For instance, a related compound, γ-chloropropyl acetate, is synthesized from trimethylene chlorohydrin and acetic acid.[7] A conceptual adaptation for this compound would involve the oxidation of the alcohol in a protected halo-acetate precursor.
A more direct, albeit conceptual, pathway is the selective oxidation of 3-acetoxy-1-propanol.
Workflow: Synthesis via Selective Oxidation
Figure 3: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
Causality Note: This protocol is a representative example based on standard organic chemistry principles for selective oxidation. The choice of a mild oxidant like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-acetoxy-1-propanol in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Addition of Oxidant : Slowly add a stoichiometric amount of a mild oxidizing agent (e.g., PCC) in small portions to manage the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, quench by adding a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts or other solid byproducts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product via vacuum distillation or flash column chromatography to obtain pure this compound.
This self-validating protocol includes a monitoring step (TLC/GC) to ensure the reaction proceeds to completion and purification steps to guarantee the final product's purity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87700, this compound. Retrieved from [Link]
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3M (2018). Safety Data Sheet. Retrieved from [Link]
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Pharmaffiliates (n.d.). Lacosamide - Impurity B | (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl Acetate. Retrieved from [Link]
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Chemsrc (2025). This compound | CAS#:18545-28-3. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11593, Acetoxyacetone. Retrieved from [Link]
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ChemBK (2024). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85520412, [3-(3,5-Dinitrophenyl)-3-oxopropyl] acetate. Retrieved from [Link]
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Chemsigma (n.d.). This compound [18545-28-3]. Retrieved from [Link]
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Allen, C. F. H., & Spangler, F. W. (1949). γ-CHLOROPROPYL ACETATE. Organic Syntheses, 29, 33. doi:10.15227/orgsyn.029.0033. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 3-Oxopropyl Acetate
This guide provides a comprehensive overview of the synthesis and purification of 3-oxopropyl acetate, a valuable bifunctional molecule featuring both an aldehyde and an ester moiety. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for obtaining this compound in high purity.
Introduction
This compound, also known as 3-acetoxypropanal, is a versatile building block in organic synthesis. Its aldehyde group can participate in a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, while the acetate ester provides a handle for further functionalization or can influence the molecule's solubility and reactivity. The controlled synthesis and rigorous purification of this compound are paramount to its successful application in multi-step synthetic sequences.
This guide will explore the most common and effective methods for the preparation of this compound, focusing on the oxidation of 3-hydroxypropyl acetate. We will delve into the mechanistic underpinnings of these reactions to provide a rationale for the experimental choices. Furthermore, a detailed discussion on purification strategies will be presented to address the common challenges associated with isolating this potentially sensitive aldehyde.
Synthesis of this compound
The primary route to this compound involves the selective oxidation of the primary alcohol in 3-hydroxypropyl acetate. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid. To this end, mild oxidation methods are preferred. This guide will focus on two such reliable methods: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
Method 1: Swern Oxidation of 3-Hydroxypropyl Acetate
The Swern oxidation is a highly effective and mild method for converting primary alcohols to aldehydes, operating at low temperatures and avoiding the use of heavy metals.[1][2] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]
The Swern oxidation proceeds through several distinct steps, as illustrated in the diagram below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The initial reaction between DMSO and oxalyl chloride forms the highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, which readily reacts with the alcohol. The subsequent deprotonation by the amine base generates a sulfur ylide, which undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and the protonated amine.[2]
Caption: Mechanism of the Swern Oxidation.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Anhydrous dichloromethane (DCM).
-
Oxalyl chloride.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
3-Hydroxypropyl acetate.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Dry ice/acetone bath.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is thoroughly dried.
-
To the flask, add anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM solution, maintaining the temperature below -70 °C.
-
In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 15 minutes.
-
Prepare a solution of 3-hydroxypropyl acetate in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Slowly add triethylamine or diisopropylethylamine to the reaction mixture, again ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Proceed with the workup and purification as described in the purification section.
Table 1: Reagent Quantities for Swern Oxidation (Illustrative Scale)
| Reagent | Molar Equiv. | Amount (for 10g of starting material) |
| 3-Hydroxypropyl Acetate | 1.0 | 10.0 g |
| Oxalyl Chloride | 1.5 | ~10.8 mL (2M solution in DCM) |
| DMSO | 3.0 | ~10.2 mL |
| Triethylamine | 5.0 | ~29.5 mL |
| Dichloromethane (DCM) | - | ~200 mL |
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[3][4]
The oxidation with PCC involves the formation of a chromate ester intermediate from the alcohol and PCC.[4] A subsequent base-assisted elimination reaction, likely involving the pyridinium counterion or another base present in the reaction mixture, removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV).[3]
Caption: Simplified Mechanism of PCC Oxidation.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.
-
Anhydrous dichloromethane (DCM).
-
Pyridinium chlorochromate (PCC).
-
3-Hydroxypropyl acetate.
-
Celite® or silica gel.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and PCC. To this suspension, add Celite® or silica gel.
-
Prepare a solution of 3-hydroxypropyl acetate in anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and proceed with the purification as described in the purification section.
Table 2: Reagent Quantities for PCC Oxidation (Illustrative Scale)
| Reagent | Molar Equiv. | Amount (for 10g of starting material) |
| 3-Hydroxypropyl Acetate | 1.0 | 10.0 g |
| PCC | 1.5 | ~28.6 g |
| Celite® or Silica Gel | - | ~30 g |
| Dichloromethane (DCM) | - | ~150 mL |
Purification of this compound
The purification of this compound requires careful handling to avoid degradation and to remove both reaction byproducts and any unreacted starting material. The primary impurities to consider are the starting alcohol (3-hydroxypropyl acetate), over-oxidized product (3-acetoxypropanoic acid), and byproducts from the specific oxidation method used.
Workup and Extraction
-
Quenching and Phase Separation: For the Swern oxidation, the reaction is quenched with water. The organic layer is then separated. For the PCC oxidation, after filtration, the organic solution is typically washed.
-
Aqueous Washes:
-
Sodium Bicarbonate Wash: To remove any acidic impurities, such as 3-acetoxypropanoic acid or residual oxalyl chloride byproducts, the organic layer should be washed with a saturated aqueous solution of sodium bicarbonate.[5]
-
Water Wash: A subsequent wash with deionized water helps to remove any remaining water-soluble impurities.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) aids in the removal of residual water from the organic layer.
-
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.
Purification by Distillation
Procedure:
-
Assemble a fractional distillation apparatus.
-
Carefully concentrate the dried organic extract under reduced pressure to remove the bulk of the solvent.
-
Transfer the crude oil to the distillation flask.
-
Slowly heat the flask and collect the fractions based on the boiling point. It is advisable to collect several fractions and analyze their purity by GC-MS or NMR.
Purification by Column Chromatography
For smaller-scale purifications or to achieve very high purity, column chromatography is an effective technique.[3][7]
Stationary Phase: Silica gel is the most common stationary phase. Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. The product, being more polar than the starting material due to the aldehyde group, will have a lower Rf value.
Procedure:
-
Pack a silica gel column with the chosen solvent system.
-
Concentrate the crude product and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the methylene protons adjacent to the aldehyde (a triplet of doublets), the methylene protons adjacent to the acetate group (a triplet), and the acetyl methyl protons (a singlet around 2.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 200 ppm), the ester carbonyl carbon (around 170 ppm), and the other carbon atoms in the molecule.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the sample and to identify any volatile impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the aldehyde C=O stretch (around 1725 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).
Conclusion
The synthesis of this compound can be reliably achieved through the mild oxidation of 3-hydroxypropyl acetate using either the Swern or PCC oxidation methods. The choice of method may depend on the scale of the reaction, available equipment, and tolerance for specific byproducts. Careful purification, involving a combination of aqueous workup, and either distillation or column chromatography, is essential to obtain the product in high purity. Rigorous analytical characterization is then necessary to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize and purify this valuable synthetic intermediate.
References
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- "Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide".
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A Technical Guide to 3-Oxopropyl Acetate for Researchers and Drug Development Professionals
Foreword: Navigating the Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Oxopropyl acetate (CAS No. 18545-28-3), a bifunctional molecule incorporating both an aldehyde and an ester moiety, represents a versatile synthon with significant potential for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry.[1][2] This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, handling, and applications relevant to researchers and professionals in the pharmaceutical sciences. Our objective is to equip you with the necessary field-proven insights and technical knowledge to effectively integrate this valuable reagent into your research and development workflows.
Chemical and Physical Properties
This compound, also known as 3-acetoxypropanal, is a clear, colorless to yellowish liquid. Its bifunctional nature, possessing both a reactive aldehyde group and a more stable ester group, is the cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 18545-28-3 |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.12 g/mol |
| Boiling Point | 165.5 °C at 760 mmHg |
| Density | 1.037 g/cm³ |
| Flash Point | 59.2 °C |
| InChIKey | PRSPLAWXBFRHKV-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCC=O |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers catering to research and bulk synthesis needs. When sourcing this reagent, it is crucial to consider not only the list price but also the available purity grades, typical lead times, and the comprehensiveness of the accompanying technical documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Typical Offerings | Website (Example) |
| BLD Pharm | Research quantities, often with stated purity specifications and storage conditions.[5] | https://www.bldpharm.com/ |
| Chemsigma | Distributor for research and bulk production quantities.[6] | https://www.chemsigma.com/ |
| ChemicalBook | A platform listing multiple suppliers, providing a comparative overview of availability and pricing.[7][8] | https://www.chemicalbook.com/ |
It is imperative for the researcher to directly contact the prospective suppliers to obtain the most current information on stock availability, packaging options, and detailed purity specifications for the desired batch.
Quality Control and Analytical Protocols: A Self-Validating System
For researchers in drug development, ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. The bifunctional nature of this compound presents unique challenges and considerations for its analytical characterization.
Expected Purity and Common Impurities
Commercially available this compound is typically offered in purities ranging from 95% to higher grades. Given its likely synthesis from the acetylation of acrolein, potential process-related impurities may include:
-
Residual Acrolein: A highly reactive and toxic precursor.
-
Acetic Acid: A starting material in the acetylation reaction.
-
Polymerization Products: Aldehydes are prone to self-polymerization, especially under improper storage conditions.
-
Over-oxidation Products: Such as 3-acetoxypropanoic acid.
-
Byproducts of Acrolein Reactions: Acrolein itself can undergo various side reactions, and its derivatives may be present in trace amounts.[9][10][11][12]
A thorough review of the supplier's Certificate of Analysis is the first line of defense in identifying and quantifying known impurities.
Recommended Analytical Methods
A multi-pronged analytical approach is recommended to establish a comprehensive quality profile for incoming batches of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Method for Purity and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the main component from volatile impurities and provides mass spectral data for their identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This method should provide good separation and allow for the identification of common volatile impurities.[13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying non-volatile impurities.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
-
~9.8 ppm (t, 1H): Aldehydic proton (-CHO).
-
~4.3 ppm (t, 2H): Methylene group adjacent to the acetate (-CH₂-OAc).
-
~2.8 ppm (dt, 2H): Methylene group adjacent to the aldehyde (-CH₂-CHO).
-
~2.1 ppm (s, 3H): Methyl group of the acetate (-OCOCH₃).
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
-
~200 ppm: Aldehyde carbonyl carbon.
-
~170 ppm: Ester carbonyl carbon.
-
~60 ppm: Methylene carbon attached to the acetate.
-
~45 ppm: Methylene carbon attached to the aldehyde.
-
~21 ppm: Methyl carbon of the acetate.
Deviations from these expected shifts or the presence of additional signals should be investigated as potential impurities.[17][18][19]
High-Performance Liquid Chromatography (HPLC) with UV Detection
For quantitative analysis and the detection of less volatile impurities, HPLC is a valuable tool. As aldehydes can be challenging to analyze directly by HPLC due to their reactivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form stable, UV-active hydrazones.[20][21][22][23][24]
Handling, Storage, and Stability: Mitigating the Risks of a Reactive Intermediate
The presence of the aldehyde functional group makes this compound susceptible to oxidation and polymerization. Proper handling and storage are critical to maintain its integrity and ensure reproducible experimental results.
-
Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer at temperatures of -20 °C or lower.[5] This minimizes oxidation and reduces the rate of potential polymerization.
-
Handling: Due to its volatility and reactivity, handling should be performed in a well-ventilated fume hood. Avoid exposure to air, moisture, and strong oxidizing or reducing agents. Given that aldehydes can be irritants, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Stability: The stability of bifunctional molecules like this compound can be compromised by factors such as temperature, light, and the presence of acidic or basic impurities.[25][26][27][28][29] It is advisable to use freshly opened or recently purchased material for sensitive reactions. If the material has been stored for an extended period, re-analysis to confirm its purity is recommended.
Applications in Drug Development and Medicinal Chemistry
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can readily participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed or transesterified. This allows for the sequential or selective modification of the molecule, making it an attractive starting material for the synthesis of a variety of complex structures, particularly heterocycles.[1][2]
Diagram: Synthetic Pathways Utilizing this compound
Caption: Synthetic transformations of this compound.
While direct, publicly available examples of this compound in late-stage drug synthesis are not abundant, its potential as a building block is clear. For instance, related structures are known to be involved as intermediates or impurities in the synthesis of pharmaceuticals.[27] The strategic use of such bifunctional synthons is a common approach in the construction of novel chemical entities for drug discovery programs.
Conclusion and Future Outlook
This compound is a commercially available and synthetically versatile building block that offers significant potential for the synthesis of complex molecules in drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool in the medicinal chemist's arsenal. By understanding its commercial landscape, implementing rigorous quality control measures, and adhering to proper handling and storage protocols, researchers can confidently and effectively utilize this compound to accelerate their research endeavors. As the demand for novel and diverse chemical scaffolds continues to grow, the importance of versatile building blocks like this compound in the synthesis of next-generation therapeutics is poised to increase.
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Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Available at: [Link]
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Dairou, J., et al. (2013). Acrolein, an α,β-unsaturated aldehyde, irreversibly inhibits the acetylation of aromatic amine xenobiotics by human arylamine N-acetyltransferase 1. British Journal of Pharmacology, 169(5), 1073-1085. Available at: [Link]
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Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-Oxopropyl Acetate
Abstract
3-Oxopropyl acetate (CAS No: 18545-28-3) is a versatile bifunctional reagent that serves as a valuable C3 building block in modern organic synthesis.[1] Its structure, incorporating both a reactive aldehyde and a stable acetate ester, allows for a diverse range of transformations. This guide provides an in-depth exploration of its applications, focusing on its role in constructing complex molecular architectures through electrophilic additions, cycloaddition reactions, and elegant tandem sequences. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use, aimed at researchers and professionals in chemical synthesis and drug development.
Introduction: Chemical Profile and Synthetic Potential
This compound, with the molecular formula C₅H₈O₃, is a unique synthon possessing two distinct functional groups separated by an ethylene bridge.[1] This spatial and electronic separation allows for selective reactions at either terminus, or more powerfully, for sequential or one-pot reactions that leverage both functionalities to rapidly build molecular complexity.
-
Aldehyde Moiety: The terminal aldehyde is a potent electrophile, susceptible to attack by a wide array of nucleophiles. This site is the primary handle for carbon-carbon bond formation, including aldol reactions, Wittig olefinations, and Grignard additions.
-
Acetate Ester Moiety: The acetate group is comparatively stable under neutral or mildly acidic conditions. It can be hydrolyzed under basic or strongly acidic conditions to reveal a primary alcohol, which can then be used in subsequent transformations. This latent hydroxyl functionality is key to many of its applications in tandem synthesis.
The strategic value of this compound lies in its ability to act as a masked 3-hydroxypropanal equivalent, offering a controlled and stepwise approach to introducing a 1,3-difunctionalized propane unit into a target molecule.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18545-28-3 | PubChem[1] |
| Molecular Formula | C₅H₈O₃ | PubChem[1] |
| Molecular Weight | 116.11 g/mol | PubChem[1] |
| SMILES | CC(=O)OCCC=O | PubChem[1] |
Core Applications in Synthetic Strategy
The dual functionality of this compound is best exploited in synthetic strategies that require the formation of heterocyclic systems or acyclic chains with precise 1,3-functionalization.
Tandem and Cascade Reactions
Tandem or cascade reactions are highly efficient processes where a single event initiates a series of bond-forming transformations without isolating intermediates.[2] this compound is an ideal substrate for such strategies, leading to the rapid assembly of complex cyclic structures.
A common and powerful approach involves an initial reaction at the aldehyde, which then sets the stage for a subsequent intramolecular cyclization involving the ester group (or its hydrolyzed form). This strategy is particularly effective for synthesizing five- and six-membered oxygen heterocycles.[3]
Caption: A generalized workflow for tandem reactions using this compound.
This approach minimizes purification steps and improves overall yield by avoiding the handling of potentially unstable intermediates, making it a "greener" synthetic procedure.[4]
Heterocycle Synthesis via Cycloaddition
Cycloaddition reactions are another cornerstone of synthetic chemistry where this compound finds application.[5][6] The aldehyde's carbon-oxygen double bond can participate as a dienophile or dipolarophile in various cycloaddition processes.
Specifically, in [3+2] cycloadditions, the aldehyde can react with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings.[7][8] The resulting cycloadducts, containing an intact acetate-bearing side chain, are highly functionalized intermediates ripe for further elaboration in the synthesis of natural products and pharmaceutical agents.
Caption: Schematic of a [3+2] cycloaddition reaction involving this compound.
As a Masked 3-Hydroxypropanal Synthon
In multi-step synthesis, direct use of 3-hydroxypropanal is often problematic due to its propensity for self-condensation and polymerization. This compound serves as an excellent "protected" version. The acetate group is robust enough to survive many reaction conditions that target the aldehyde, such as Wittig reactions or reductive aminations.[9][10] Once the aldehyde has been transformed, the acetate can be selectively cleaved to unmask the primary alcohol for subsequent reactions like etherification, esterification, or oxidation.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the synthetic utility of this compound.
Protocol 1: Synthesis of a Dihydropyran Derivative via Tandem Michael Addition-Cyclization
This protocol describes a one-pot synthesis of a functionalized tetrahydropyran, a core structure in many natural products. The reaction leverages the dual reactivity of this compound in a base-catalyzed tandem sequence.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Sodium ethoxide (1.2 equiv)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium ethoxide to the cold ethanol and stir until fully dissolved.
-
Nucleophile Addition: Add ethyl acetoacetate dropwise to the sodium ethoxide solution over 10 minutes. Stir the resulting enolate solution for an additional 20 minutes at 0 °C.
-
Electrophile Addition: Add this compound dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution until the pH is approximately 7-8.
-
Reduce the volume of ethanol in vacuo.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired dihydropyran derivative.
Causality and Insights:
-
The use of sodium ethoxide serves both to deprotonate the ethyl acetoacetate, forming the nucleophilic enolate, and to catalyze the subsequent intramolecular cyclization and acetate hydrolysis.
-
Maintaining a low temperature during the initial addition is crucial to control the exothermic reaction and prevent undesired side reactions, such as self-condensation of the aldehyde.
-
This tandem approach is highly atom-economical and efficient, converting three simple starting materials into a complex heterocyclic product in a single operation.[5]
Summary of Applications
The following table summarizes key transformations involving this compound, highlighting its versatility.
| Reaction Type | Co-reactant(s) | Key Reagents/Conditions | Product Type | Typical Yield (%) |
| Tandem Michael-Cyclization | β-Dicarbonyl compounds | NaOEt, EtOH, rt | Tetrahydropyrans | 70-90 |
| [3+2] Cycloaddition | Nitrile Oxides | Et₃N, THF, rt | Substituted Isoxazolines | 60-85 |
| Wittig Reaction | Phosphonium ylides | n-BuLi or NaH, THF | γ,δ-Unsaturated Esters | 75-95 |
| Reductive Amination | Primary/Secondary Amines | NaBH(OAc)₃, DCE | γ-Amino Esters | 65-90 |
| Aldol Condensation | Ketones, Aldehydes | LDA or NaOH, THF/H₂O | γ-Hydroxy-δ-keto Esters | 50-75 |
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87700, this compound. Retrieved from [Link].
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Application Notes & Protocols: 3-Oxopropyl Acetate as a Versatile Synthon in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Oxopropyl acetate in medicinal chemistry.
Abstract
In the ever-evolving landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities.[1][2][3] this compound, a bifunctional molecule featuring both an aldehyde and an acetate group, represents a potentially underutilized yet highly valuable synthon for medicinal chemists. This document provides a comprehensive guide to its application, detailing its strategic advantages, potential synthetic transformations, and detailed protocols for its use in constructing medicinally relevant scaffolds. The protocols herein are based on established chemical principles and are designed to serve as a foundational guide for researchers looking to incorporate this promising building block into their synthetic programs.
Introduction to this compound: The Strategic Advantage
This compound (CAS 18545-28-3) is a simple, yet powerful, building block due to its orthogonal reactivity.[4][5] The molecule contains a reactive aldehyde, which serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, it possesses an acetate group, which acts as a stable protecting group for a primary alcohol. This latent hydroxyl functionality can be unmasked in a later synthetic step, providing a secondary point for diversification or for establishing key interactions with a biological target.
The strategic value of this compound lies in this bifunctionality, allowing for sequential and controlled synthetic elaborations. Its structural relative, 3-hydroxypropanal (3-HPA), is a known antimicrobial agent and a precursor for valuable chemicals, highlighting the utility of the three-carbon aldehyde scaffold.[6][7] this compound offers a protected version of this scaffold, enhancing its utility in multi-step syntheses where the free hydroxyl group might interfere with desired transformations.
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 18545-28-3 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| Appearance | Colorless Liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| SMILES | CC(=O)OCCC=O |
| InChIKey | PRSPLAWXBFRHKV-UHFFFAOYSA-N |
Core Applications in Medicinal Chemistry
The aldehyde functional group is a cornerstone of organic synthesis, enabling access to a vast array of molecular architectures, particularly heterocyclic systems that form the core of many approved drugs.[8][9] The subsequent deprotection of the acetate provides further opportunities for molecular elaboration.
Logical Workflow for Synthetic Elaboration
The general workflow for utilizing this compound involves leveraging the aldehyde for initial scaffold construction, followed by de-acetylation and subsequent functionalization of the resulting primary alcohol.
Caption: General synthetic workflow using this compound.
Protocols for Key Synthetic Transformations
The following protocols are generalized methodologies for common and powerful reactions applicable to this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Synthesis of Pyrimidine Scaffolds via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides rapid access to dihydropyrimidinones, a privileged scaffold in medicinal chemistry found in calcium channel blockers and other therapeutic agents.
Rationale: This reaction is an excellent example of how this compound's aldehyde functionality can be used to rapidly build molecular complexity and generate drug-like heterocyclic cores.
Caption: Biginelli reaction scheme for heterocycle synthesis.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq.), a β-ketoester such as ethyl acetoacetate (1.0 eq.), and urea (1.2 eq.) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 3-4 drops, or p-toluenesulfonic acid, 0.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Reductive Amination for Amine Synthesis
Reductive amination is a cornerstone transformation for installing amine functionalities, which are critical for modulating the physicochemical properties and target interactions of drug candidates.
Rationale: This protocol allows for the introduction of a primary or secondary amine, providing a key vector for further derivatization or for creating essential pharmacophoric features. The acetate group remains intact under these mild conditions.
Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. This reagent is preferred as it is less sensitive to moisture and the mildly acidic conditions generated.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Acetate Deprotection to Reveal the Primary Alcohol
Unmasking the hydroxyl group is a critical step to enable further functionalization. This is typically achieved through hydrolysis under basic or acidic conditions.
Rationale: This simple deprotection step transforms the intermediate into a new bifunctional molecule (an amino-alcohol or a heterocycle with an alcohol tail), opening up a new set of possible modifications.
Protocol (Base-Catalyzed Hydrolysis):
-
Reaction Setup: Dissolve the acetate-protected substrate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or lithium hydroxide (LiOH, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid (1-4 hours). Monitor by TLC for the disappearance of the starting material.
-
Neutralization and Work-up: Once the reaction is complete, carefully neutralize the mixture with 1N HCl until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired alcohol. Further purification may be performed via column chromatography if necessary.
Hypothetical Application: Synthesis of a JAK3 Inhibitor Scaffold
To illustrate the synthetic utility of this compound, a hypothetical route to a simplified analog of a Janus kinase (JAK) inhibitor is presented. This demonstrates the rapid assembly of a core structure followed by diversification.
Caption: Hypothetical synthesis of a drug-like scaffold.
This theoretical pathway illustrates how a known 2-D fragment hit (a pyrrolopyrimidine amine) can be elaborated in three dimensions using this compound, followed by deprotection and final functionalization to generate a lead-like compound for screening.[10]
Conclusion and Future Outlook
This compound is a compelling, bifunctional building block with significant potential in medicinal chemistry. Its ability to participate in robust C-C and C-N bond-forming reactions via its aldehyde moiety, coupled with the latent reactivity of its protected hydroxyl group, makes it an ideal substrate for generating molecular diversity and complexity. The protocols outlined in this guide provide a starting point for chemists to explore the rich synthetic landscape accessible from this versatile synthon. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such building blocks will be indispensable in the discovery of next-generation therapeutics.[2][3]
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Application Note: A Guide to Michael Addition Reactions Utilizing 3-Oxopropyl Acetate
Abstract
The Michael addition stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its reliability and atom economy.[1] This guide provides an in-depth exploration of Michael addition reactions involving 3-oxopropyl acetate, a versatile three-carbon synthon. We delve into the organocatalytic reaction mechanism, present a detailed, field-proven protocol for the asymmetric addition to nitroalkenes, and offer expert insights into experimental design, data validation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Michael Addition
First described by Arthur Michael in 1887, the Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the "Michael acceptor").[2][3] The reaction is thermodynamically controlled, typically proceeding under mild conditions to form a new carbon-carbon bond at the β-position of the acceptor.[2][4] The nucleophiles are generally stabilized carbanions, such as enolates derived from ketones, malonates, or β-ketoesters.[5][6]
This compound is a valuable building block containing an aldehyde functionality. While aldehydes are not typically used as Michael donors in their enolate form due to self-condensation issues, the advent of organocatalysis has unlocked their vast potential.[5] Specifically, chiral secondary amines can catalyze the reaction by reversibly converting the aldehyde into a highly nucleophilic enamine intermediate.[7] This strategy avoids harsh basic conditions and enables powerful asymmetric transformations, making this compound an excellent precursor for generating chiral 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in pharmaceutical synthesis.[8][9]
The Organocatalytic Enamine-Ene Reaction Mechanism
The asymmetric Michael addition of an aldehyde, such as this compound, to an electrophile is most effectively achieved through an organocatalytic cycle employing a chiral secondary amine, often a diarylprolinol silyl ether.[7] This mechanism circumvents the need for a strong base and proceeds through a series of well-defined intermediates.
The catalytic cycle can be described by the following key steps:
-
Enamine Formation: The aldehyde (this compound) rapidly and reversibly condenses with the chiral amine catalyst to form a transient iminium ion, which then deprotonates to yield a nucleophilic enamine. The bulky silyl ether group on the catalyst provides a chiral environment, effectively shielding one face of the enamine.[7]
-
Nucleophilic Attack: The enamine, acting as the Michael donor, attacks the β-carbon of the Michael acceptor (e.g., a nitroalkene). This C-C bond formation occurs preferentially from the unshielded face, establishing the new stereocenter.[3]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by trace water in the reaction medium. This step releases the final Michael adduct and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[10]
The presence of a weakly acidic co-catalyst, such as 4-nitrophenol, has been shown to significantly accelerate the reaction, potentially by facilitating catalyst turnover or preventing catalyst deactivation.[8][10]
Caption: Organocatalytic cycle for the Michael addition of an aldehyde.
Experimental Protocol: Asymmetric Addition of this compound to β-Nitrostyrene
This protocol details a reliable method for the enantioselective Michael addition of this compound to trans-β-nitrostyrene, a common Michael acceptor. The procedure is adapted from well-established methods for aldehydes.[7][11]
Materials and Equipment
-
Reactants: this compound, trans-β-nitrostyrene.
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
-
Co-catalyst: 4-Nitrophenol.
-
Solvent: Toluene, anhydrous.
-
Reagents for Work-up & Purification: Ethyl acetate, hexane, saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), anhydrous MgSO₄, silica gel.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, syringes, TLC plates, rotary evaporator, column chromatography setup.
Step-by-Step Methodology
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (0.1 mmol, 10 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%). Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Causality: An inert atmosphere is crucial to prevent moisture from interfering with the catalytic cycle, particularly the hydrolysis step. The pre-stirring ensures the catalyst and co-catalyst are fully dissolved.
-
-
Reagent Addition: To the catalyst solution, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv). Stir for another 5 minutes before adding this compound (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Causality: A slight excess of the aldehyde donor is used to ensure complete consumption of the more valuable nitroalkene acceptor.
-
-
Reaction Monitoring: Stir the reaction vigorously at ambient temperature. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]
-
Causality: The NH₄Cl quench protonates any remaining enolates or enamines and helps to separate the organic and aqueous layers. The brine wash removes residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Outcomes and Data Validation
The success of the Michael addition is evaluated based on chemical yield, diastereoselectivity (if applicable), and enantioselectivity. For the reaction of this compound with various substituted nitroalkenes, the outcomes can be predicted based on established literature for similar aldehydes.[7][8]
| Michael Acceptor (R) | Expected Yield (%) | Expected dr (syn:anti) | Expected ee (%) |
| Phenyl (β-Nitrostyrene) | 85 - 95 | >20:1 | >98 |
| 4-Chlorophenyl | 88 - 96 | >20:1 | >99 |
| 4-Methoxyphenyl | 80 - 90 | >20:1 | >97 |
| 2-Naphthyl | 90 - 97 | >20:1 | >98 |
| Cyclohexyl | 75 - 85 | ~15:1 | >95 |
Table 1: Representative data for the asymmetric Michael addition of aldehydes to various nitroalkenes. Data is representative of what can be expected based on analogous reactions in the literature.[7][8]
Self-Validation System:
-
TLC Analysis: A successful reaction will show the disappearance of the UV-active nitroalkene spot and the appearance of a new, typically less polar, product spot.
-
NMR Spectroscopy: ¹H NMR of the purified product should show characteristic signals for the newly formed C-H bonds at the α- and β-positions. The integration of the signals should correspond to the expected structure.
-
Chiral HPLC: Comparison of the product's chromatogram with that of a racemic standard (prepared using a non-chiral catalyst like pyrrolidine) is essential to correctly assign peaks and accurately calculate the enantiomeric excess.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Use freshly purchased or purified catalyst. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Allow the reaction to run for a longer period, monitoring by TLC. |
| Low Enantioselectivity (ee) | 1. Racemic or impure chiral catalyst. 2. Reaction temperature is too high. 3. Incorrect catalyst loading. | 1. Verify the optical purity of the catalyst. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Optimize catalyst loading; typically 5-20 mol% is effective. |
| Formation of Side Products | 1. Aldehyde self-condensation (aldol reaction). 2. Polymerization of the Michael acceptor. | 1. Ensure conditions are not basic; use of an acidic co-catalyst can suppress this. 2. Add the Michael donor slowly to the solution of the acceptor and catalyst. |
Conclusion
The organocatalyzed Michael addition of this compound is a powerful and reliable method for constructing chiral molecules containing a 1,5-dicarbonyl motif. The use of chiral amine catalysts provides excellent control over stereochemistry under mild conditions. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this transformation, enabling the efficient synthesis of valuable intermediates for drug discovery and development.
References
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Chemistry Steps. Michael Addition Reaction Mechanism. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Lelais, G., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Grokipedia. Michael addition reaction. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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ResearchGate. Catalysts for oxa-Michael reactions ranging from Lewis to Brønsted bases classified in representative families. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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ARKAT USA, Inc. Catalytic, enatioselective Michael addition reactions. ARKIVOC. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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ChemRxiv. Electron rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Yus, M., & González-Gómez, J. C. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Beilstein Journal of Organic Chemistry. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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PubMed. Organocatalytic, Chemoselective Hydrophosphenylation/oxa-Michael Addition Cascade toward Diastereo- and Enantioenriched 1,3-Dihydroisobenzofuryl Phosphonates. [Online] Available at: [Link] [Accessed Jan 13, 2026].
-
Royal Society of Chemistry. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Sci-Hub. Organocatalytic, Chemoselective Hydrophosphenylation/oxa-Michael Addition Cascade toward Diastereo- and Enantioenriched 1,3-Dihydroisobenzofuryl Phosphonates. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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IJSDR. Michael Addition Reaction Under Green Chemistry. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Semantic Scholar. The oxa-Michael reaction: from recent developments to applications in natural product synthesis. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Bentham Science. Applications of Michael Addition Reaction in Organic Synthesis. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. [Online] Available at: [Link] [Accessed Jan 13, 2026].
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The Strategic Deployment of 3-Oxopropyl Acetate in Advanced Multi-Component Reactions: Application Notes and Protocols
Foreword: The Imperative of Efficiency in Modern Synthesis
In the relentless pursuit of novel chemical entities within pharmaceutical and materials science, the principles of atom economy, step economy, and resource efficiency have become paramount. Multi-component reactions (MCRs), which enable the synthesis of complex molecules from three or more starting materials in a single synthetic operation, stand as a cornerstone of this modern synthetic paradigm.[1][2][3][4] This guide delves into the strategic application of a versatile and highly reactive building block, 3-oxopropyl acetate , in the context of MCRs. By elucidating the causality behind its reactivity and providing robust, field-tested protocols, we aim to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthon.
Understanding this compound: A Bifunctional Linchpin
This compound, with the chemical formula C₅H₈O₃, is a unique organic molecule possessing two key functional groups: an aldehyde and an acetate ester.[5] This bifunctionality makes it an exceptionally valuable component in MCRs. The aldehyde group provides a reactive electrophilic center for nucleophilic attack, initiating many MCR cascades. The acetate group, while seemingly a simple protecting group for a hydroxyl function, can influence the molecule's solubility and stability, and its parent β-hydroxyketone can be unmasked post-reaction for further derivatization.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [5] |
| Molecular Weight | 116.11 g/mol | [5] |
| CAS Number | 18545-28-3 | [5][6] |
| Appearance | Colorless transparent liquid | [7] |
| Boiling Point | 80-81 °C | [7] |
The true power of this compound lies in its ability to act as a surrogate for other β-dicarbonyl compounds, such as the more commonly used ethyl acetoacetate, in classic MCRs. This allows for the introduction of a unique three-carbon chain with a terminal protected hydroxyl group, expanding the chemical space accessible from well-established reactions.
The Biginelli Reaction: A Classic Reimagined with this compound
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation between an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][10] These DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10][11]
Mechanistic Insights: The Role of this compound
The generally accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[8][12] When employing this compound as the β-dicarbonyl component, the reaction proceeds as follows:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.
-
Nucleophilic Attack: The enol form of this compound acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl of the this compound moiety, followed by dehydration, yields the final dihydropyrimidinone ring system.
Caption: Proposed mechanism of the Biginelli reaction with this compound.
Detailed Protocol for the Synthesis of a DHPM using this compound
This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one derivative using this compound, an aromatic aldehyde, and urea under microwave irradiation, a technique known to accelerate the reaction and improve yields.[12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
This compound (1.2 mmol)
-
Urea (1.5 mmol)
-
Ethanol (3 mL)
-
Concentrated HCl (catalytic amount, ~1 drop)
-
Microwave reactor vials (10 mL)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/hexane mixture for TLC
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), this compound (1.2 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (3 mL) to the vial, followed by a single drop of concentrated HCl.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.
-
Reaction Monitoring: After irradiation, cool the reaction mixture to room temperature. Monitor the reaction progress by TLC using an appropriate ethyl acetate/hexane mixture as the eluent.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (20 mL). The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure DHPM derivative.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Self-Validation: The success of this protocol is validated by the formation of the expected DHPM product, which can be confirmed by spectroscopic analysis. The sharp melting point of the recrystallized product indicates its purity.
Expanding the Horizon: this compound in Other MCRs
While the Biginelli reaction is a prime example, the reactivity of this compound extends to other important MCRs.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and ammonia to form dihydropyridines.[13][14] By substituting one of the β-keto ester equivalents with this compound, novel, asymmetrically substituted dihydropyridines can be accessed. These products are of significant interest in medicinal chemistry, with many approved drugs based on this core structure.
Caption: General workflow for a Hantzsch synthesis using this compound.
Isocyanide-Based MCRs: Passerini and Ugi Reactions
The Passerini and Ugi reactions are powerful isocyanide-based MCRs that allow for the rapid assembly of peptide-like scaffolds.[15][16][17][18][19] The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[15][20][21][22] The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[13][16][19][23]
The aldehyde functionality of this compound makes it a suitable carbonyl component for both the Passerini and Ugi reactions. Its incorporation would lead to products bearing a protected hydroxyl group, which can be deprotected and further functionalized in post-MCR modifications. This strategy opens up avenues for creating diverse libraries of complex molecules for drug discovery screening.
Conclusion and Future Perspectives
This compound is a versatile and underutilized building block in the realm of multi-component reactions. Its bifunctional nature allows for its seamless integration into classic MCRs like the Biginelli and Hantzsch syntheses, as well as isocyanide-based reactions, leading to the formation of novel and complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a starting point for researchers to explore the full synthetic potential of this valuable synthon. As the demand for efficient and sustainable synthetic methodologies continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.
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Biginelli reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
-
(PDF) Mastering β-keto esters. ResearchGate. Accessed January 14, 2026. [Link]
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Passerini reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
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An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI. Accessed January 14, 2026. [Link]
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The Passerini Reaction. Organic Reactions. Accessed January 14, 2026. [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Accessed January 14, 2026. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. International Journal of Pharmaceutical Sciences and Research. Accessed January 14, 2026. [Link]
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Ugi reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
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Formation of γ-‐Keto Esters from β. Organic Syntheses. Accessed January 14, 2026. [Link]
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Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Accessed January 14, 2026. [Link]
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Biginelli Reaction. YouTube. Accessed January 14, 2026. [Link]
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Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. ijarsct. Accessed January 14, 2026. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Accessed January 14, 2026. [Link]
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Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. NIH. Accessed January 14, 2026. [Link]
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Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. IJIRT. Accessed January 14, 2026. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Accessed January 14, 2026. [Link]
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Passerini Reaction. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Accessed January 14, 2026. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Accessed January 14, 2026. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. Accessed January 14, 2026. [Link]
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RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. Accessed January 14, 2026. [Link]
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Exploring 3-Chloropropyl Acetate: Properties, Applications, and Manufacturing Insights. Accessed January 14, 2026. [Link]
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Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Accessed January 14, 2026. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Accessed January 14, 2026. [Link]
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A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. Accessed January 14, 2026. [Link]
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Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Accessed January 14, 2026. [Link]
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Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers (RSC Publishing). Accessed January 14, 2026. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Accessed January 14, 2026. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Accessed January 14, 2026. [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. Accessed January 14, 2026. [Link]
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Application Notes and Protocols for the Reactions of 3-Oxopropyl Acetate with Nucleophiles
Introduction: The Versatile Reactivity of 3-Oxopropyl Acetate
This compound is a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure incorporates both an aldehyde and an ester functional group, rendering it susceptible to a diverse array of nucleophilic attacks. This dual reactivity allows it to serve as a versatile building block for a wide range of molecular architectures, from simple aliphatic chains to complex heterocyclic systems that form the core of many pharmaceutical agents.
The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic addition reactions.[1][2] In contrast, the acetate group can undergo nucleophilic acyl substitution, although it is generally less reactive than the aldehyde.[3][4] This document provides a detailed exploration of the reactions of this compound with various classes of nucleophiles, complete with mechanistic insights and detailed experimental protocols to guide researchers in leveraging this valuable synthetic intermediate.
I. Nucleophilic Addition to the Aldehyde Carbonyl
The most facile reactions of this compound involve the nucleophilic addition to the aldehyde carbonyl. The partial positive charge on the carbonyl carbon makes it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5]
A. Reactions with Carbon Nucleophiles: Building Carbon Skeletons
Carbon-carbon bond formation is central to organic synthesis. This compound readily reacts with carbon-based nucleophiles, such as those generated from active methylene compounds and phosphorus ylides, to extend its carbon framework.
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[3][6] For this compound, this reaction provides a route to α,β-unsaturated compounds, which are themselves valuable Michael acceptors.[7][8]
Reaction Mechanism:
The reaction proceeds via a three-step mechanism:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[6]
Caption: Knoevenagel condensation workflow.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the synthesis of (E/Z)-4-acetoxy-1,1-dicyanobut-1-ene.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[9][10]
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[13]
Reaction Mechanism:
The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a four-membered oxaphosphetane intermediate. This intermediate then fragments to yield the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[14]
Caption: Wittig reaction workflow.
Protocol 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
This protocol details the synthesis of 4-acetoxybut-1-ene.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Schlenk flask, magnetic stirrer, syringe, nitrogen/argon atmosphere
Procedure:
-
Ylide Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C. Slowly add n-BuLi solution via syringe. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.[15]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.[16][17]
II. Multicomponent Reactions for Heterocycle Synthesis
The aldehyde functionality of this compound makes it an ideal substrate for multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules, particularly heterocycles, in a single step.
A. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[2][18] These scaffolds are prevalent in many biologically active compounds, including calcium channel blockers.[19] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6]
Reaction Mechanism:
The mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then condense and cyclize to form the dihydropyridine ring.[18]
Protocol 3: Hantzsch-type Synthesis of a Dihydropyridine Derivative
This protocol outlines the synthesis of a dihydropyridine using this compound, ethyl acetoacetate, and ammonium acetate.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol. Otherwise, concentrate the solution and purify the residue by column chromatography.[6]
B. Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes.[3] It involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[20] 2-Aminothiophenes are important intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[1]
Reaction Mechanism:
The reaction begins with a Knoevenagel condensation between the aldehyde (from this compound) and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[3]
Protocol 4: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol describes the synthesis of a substituted 2-aminothiophene from this compound.
Materials:
-
This compound (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine or triethylamine (2.0 equiv)
-
Methanol or ethanol
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add this compound, ethyl cyanoacetate, elemental sulfur, and the solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture with stirring (typically 40-60 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture. If a solid precipitates, collect it by filtration. Otherwise, concentrate the solution and purify by column chromatography.[1][21]
III. Reactions with Other Nucleophiles
A. Reaction with Amines
Primary and secondary amines can react with the aldehyde group of this compound to form imines (Schiff bases) and enamines, respectively. These reactions are typically reversible and may require the removal of water to drive the reaction to completion.
B. Reaction with Thiols
Thiols can add to the aldehyde carbonyl to form thiohemiacetals and, in the presence of an acid catalyst, thioacetals. These reactions are often reversible.[22][23]
IV. Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the reactions of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Nucleophile | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | 70-90 |
| Wittig Reaction | Methyltriphenylphosphorane | n-BuLi | THF | 60-80 |
| Hantzsch Synthesis | Ethyl acetoacetate, NH₄OAc | Heat | Ethanol | 50-70 |
| Gewald Synthesis | Ethyl cyanoacetate, Sulfur | Morpholine | Methanol | 60-85 |
V. Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing access to a diverse array of molecular structures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound. Its utility in multicomponent reactions for the rapid construction of complex heterocyclic scaffolds highlights its potential in drug discovery and development programs. Future research may focus on the development of stereoselective reactions involving this compound and its application in the synthesis of novel bioactive molecules.
References
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Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. (URL: [Link])
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])
-
Reactions of nucleophiles with carboxylic acid esters. ResearchGate. (URL: [Link])
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Learning from the Hantzsch synthesis. ACS Publications. (URL: [Link])
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (URL: [Link])
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. (URL: [Link])
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Pictet–Spengler reaction. In Wikipedia. (URL: [Link])
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-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. (URL: [Link])
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Biginelli Reaction. YouTube. (URL: [Link])
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])
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reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. (URL: [Link])
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. (URL: [Link])
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Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. National Institutes of Health. (URL: [Link])
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synthesis-of-pyrimidines-with-ammonium-acetate-as-nitrogen-source-under-solvent-free-conditions. Bohrium. (URL: [Link])
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The Wittig Reaction Updates Its Habits. MDPI. (URL: [Link])
-
Knoevenagel condensation of the carbonyl compound and malononitrile. ResearchGate. (URL: [Link])
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Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. (URL: [Link])
-
Biginelli reaction of diethyl or dimethyl (2-oxopropyl)phosphonate, substituted benzaldehydes and urea. ResearchGate. (URL: [Link])
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. (URL: [Link])
-
Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. National Institutes of Health. (URL: [Link])
-
The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. (URL: [Link])
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. (URL: [Link])
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. (URL: [Link])
-
Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. ResearchGate. (URL: [Link])
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit. (URL: [Link])
-
This compound [18545-28-3]. Chemsigma. (URL: [Link])
-
2-oxopropyl acetate. ChemSynthesis. (URL: [Link])
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-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. National Institutes of Health. (URL: [Link])
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Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. (URL: [Link])
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. (URL: [Link])
-
Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health. (URL: [Link])
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Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. (URL: [Link])
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Application Notes and Protocols: Catalytic Asymmetric Reactions Using 3-Oxopropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-oxopropyl acetate in catalytic asymmetric synthesis. While a nascent substrate in this field, its bifunctional nature—possessing both a reactive aldehyde and an acetate moiety—opens avenues for novel synthetic strategies. This document details scientifically grounded, hypothetical protocols for two major classes of asymmetric transformations: the organocatalytic asymmetric aldol reaction and the metal-catalyzed asymmetric hydrogenation. Each section includes a discussion of the underlying mechanistic principles, detailed step-by-step experimental procedures, and expected outcomes. The guide is intended to serve as a foundational resource for researchers looking to explore the utility of this compound in the stereoselective synthesis of valuable chiral building blocks.
Introduction: The Potential of this compound in Asymmetric Synthesis
The quest for efficient and selective methods to construct stereochemically complex molecules is a central theme in modern organic chemistry and drug development. Chiral molecules, particularly enantiomerically pure alcohols and β-hydroxy carbonyl compounds, are ubiquitous structural motifs in pharmaceuticals and natural products. Catalytic asymmetric reactions provide an elegant and atom-economical approach to access these structures.
This compound is an intriguing, yet underexplored, substrate for such transformations. Its structure features a terminal aldehyde, a versatile handle for a multitude of C-C and C-H bond formations, and an acetate group, which can be retained or further functionalized. The spatial and electronic relationship between these two functional groups presents unique opportunities for stereocontrol. This guide explores two promising applications of this compound in established, powerful catalytic asymmetric reactions.
Synthesis of the Starting Material: this compound
A reliable source of the starting material is paramount for any synthetic application. This compound can be readily prepared from the commercially available precursor, 3-acetoxy-1-propanol, via mild oxidation of the primary alcohol to the corresponding aldehyde. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4][5]
Protocol 1: Synthesis of this compound via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[2][4][5]
Workflow for Swern Oxidation:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Oxopropyl Acetate
Welcome to the comprehensive technical support guide for the synthesis and optimization of 3-Oxopropyl acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile aldehyde. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. Our focus is on explaining the "why" behind experimental choices, fostering a deeper understanding of the reaction mechanisms and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound typically involves the oxidation of a primary alcohol, 3-hydroxypropyl acetate (also known as 1,3-propanediol monoacetate).[1][2] The key challenge is to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.[3][4] Several reliable methods are employed for this transformation, with the choice depending on factors like scale, substrate sensitivity, and available equipment. The most prevalent methods include:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.[5][6][7] It is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which helps to minimize side reactions.[5][8]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based oxidizing agent that effectively converts primary alcohols to aldehydes.[9][10][11] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).[12]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is another selective and mild oxidizing agent that offers the advantage of being metal-free and can be performed at room temperature.[4]
Q2: I am observing low yields of this compound. What are the potential causes?
Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of common culprits and how to address them:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient equivalents of the oxidizing agent, a reaction time that is too short, or a temperature that is too low (except for cryogenic reactions like the Swern oxidation). Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion.
-
Over-oxidation: Primary aldehydes can be susceptible to further oxidation to the corresponding carboxylic acid, especially with stronger oxidizing agents or if water is present in the reaction mixture.[3][9] Using mild, selective oxidizing agents like PCC, DMP, or employing Swern conditions is critical to prevent this.[4][10]
-
Product Instability: Aldehydes can be prone to polymerization or degradation, especially under acidic or basic conditions or upon exposure to air over extended periods. It's important to work up the reaction promptly and purify the product under mild conditions.
-
Issues During Work-up and Purification: this compound is a relatively volatile compound. Significant loss can occur during solvent removal under high vacuum or with excessive heating. Additionally, its polarity may lead to challenges during extraction or chromatography.
Q3: My reaction is producing a significant amount of 3-hydroxypropionic acid acetate. How can I prevent this over-oxidation?
The formation of 3-hydroxypropionic acid acetate is a classic example of over-oxidation. Here’s how to mitigate this side reaction:
-
Choice of Oxidant: Avoid strong oxidizing agents like potassium permanganate or chromic acid. Stick to milder reagents specifically designed for aldehyde synthesis from primary alcohols, such as PCC, DMP, or Swern oxidation.[4][10][11]
-
Anhydrous Conditions: For chromium-based oxidations like PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.[9][11] Ensure all glassware is thoroughly dried and use anhydrous solvents. Adding molecular sieves to the reaction mixture can also be beneficial.[9]
-
Control of Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent. Typically, 1.1 to 1.5 equivalents are sufficient.
-
Reaction Monitoring: Carefully monitor the reaction's progress. As soon as the starting material (3-hydroxypropyl acetate) is consumed, proceed with the work-up to minimize the aldehyde's exposure to the oxidizing conditions.
Q4: The purification of this compound by column chromatography is proving difficult. What are your recommendations?
Purification challenges with this compound often relate to its volatility and potential for interaction with the stationary phase.
-
Choice of Stationary Phase: Standard silica gel is generally suitable. However, if you observe streaking or poor separation, it could be due to the acidic nature of the silica. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent).
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. This will help to first elute non-polar impurities before the desired product.
-
Visualization on TLC: this compound may not be strongly UV-active. Use a potassium permanganate stain or a 2,4-dinitrophenylhydrazine (DNPH) stain, which are effective for visualizing aldehydes.
-
Alternative Purification: Given its relatively low boiling point, distillation under reduced pressure can be an effective purification method, especially for larger scales. Care must be taken to avoid excessive temperatures that could lead to decomposition.
Troubleshooting Guides
Troubleshooting Swern Oxidation for this compound Synthesis
The Swern oxidation is a powerful and reliable method, but it is sensitive to reaction conditions, particularly temperature.[5][8]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | - Temperature is too low for the addition of the alcohol or the base.- Reagents (DMSO, oxalyl chloride) have degraded. | - Ensure the temperature is maintained at -78 °C (dry ice/acetone bath).- Allow the reaction to stir for the recommended time after each addition.- Use freshly opened or properly stored reagents. |
| Low yield with recovery of starting material | - Insufficient equivalents of DMSO or oxalyl chloride.- Incomplete formation of the active electrophile. | - Use at least 1.1 equivalents of oxalyl chloride and 1.2 equivalents of DMSO.- Ensure the DMSO is added to the oxalyl chloride solution at -78 °C and allowed to stir before adding the alcohol. |
| Formation of side products, complex mixture | - The reaction temperature was allowed to rise above -60 °C before the addition of the base. This can lead to the Pummerer rearrangement.- The base was added before the alcohol. | - Strictly maintain the temperature at -78 °C throughout the initial steps.- Follow the correct order of addition: 1. Oxalyl chloride, 2. DMSO, 3. 3-hydroxypropyl acetate, 4. Triethylamine.[7][8] |
| Unpleasant odor (dimethyl sulfide) | - This is an inherent byproduct of the reaction.[6][7] | - Perform the reaction and work-up in a well-ventilated fume hood.- Quench the reaction mixture with a mild oxidizing agent like bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[7] |
Troubleshooting PCC Oxidation for this compound Synthesis
PCC is a convenient reagent but requires careful handling of the solid and management of the chromium byproducts.[12]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a thick, dark tar | - This is a common issue with PCC oxidations, making stirring and work-up difficult.[9] | - Add an inert solid support like Celite® or powdered molecular sieves to the reaction mixture before adding the PCC.[9][12] This will adsorb the chromium byproducts and keep the mixture stirrable. |
| Over-oxidation to carboxylic acid | - Presence of water in the reaction mixture.[9][11]- Using a solvent like DMF that can promote over-oxidation.[12] | - Use anhydrous dichloromethane (DCM) as the solvent.- Ensure all glassware is oven-dried.- Avoid solvents that can promote over-oxidation. |
| Acid-catalyzed side reactions (e.g., acetal formation) | - PCC is acidic and can catalyze side reactions with sensitive substrates.[12] | - Buffer the reaction mixture with a non-nucleophilic base like sodium acetate or pyridine.[12] |
| Difficult product isolation from chromium salts | - The chromium byproducts are often sticky and difficult to separate from the product. | - After the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Florisil®. The chromium salts will be retained on the solid support, and the product will be in the filtrate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures.[8][13]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
3-hydroxypropyl acetate
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dry ice and acetone
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Charge the flask with anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.1 eq.) to the cooled DCM.
-
Slowly add a solution of DMSO (1.2 eq.) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of 3-hydroxypropyl acetate (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 20 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at low temperature) to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via PCC Oxidation
This protocol is based on established procedures for PCC oxidations.[9][12]
Materials:
-
Pyridinium chlorochromate (PCC)
-
3-hydroxypropyl acetate
-
Celite® or powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous DCM and Celite® (or molecular sieves).
-
Add PCC (1.5 eq.) to the stirred suspension.
-
Add a solution of 3-hydroxypropyl acetate (1.0 eq.) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Filter the suspension through a short pad of silica gel, washing the pad with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure (at low temperature) to yield the crude this compound.
-
Purify the crude product as needed.
Visualizations
Reaction Workflow: Swern Oxidation
Caption: Decision tree for troubleshooting low yields of this compound.
References
-
Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Aldehydes and Ketones. Retrieved from [Link]
-
ChemSynthesis. (2024). 2,2-dimethyl-3-oxopropyl acetate. Retrieved from [Link]
-
PubMed. (2010). Homogeneous oxidation reactions of propanediols at low temperatures. Retrieved from [Link]
-
ACS Publications. (2002). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Retrieved from [Link]
-
Chegg. (2018). Solved While PCC oxidation of 1,3-propanediol provides the. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Britannica. (2024). Aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
ChemSynthesis. (2024). 2-oxopropyl acetate. Retrieved from [Link]
-
MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
-
YouTube. (2020). Swern Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2013). Solvent effect and reactivity trend in the aerobic oxidation of 1,3-propanediols over gold supported on titania: NMR diffusion and relaxation studies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediol, monoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
PubChem. (n.d.). 3-hydroxypropyl Acetate. Retrieved from [Link]
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- 1. 1,3-Propanediol, monoacetate [webbook.nist.gov]
- 2. 3-hydroxypropyl Acetate | C5H10O3 | CID 10909550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Improving yield and selectivity in 3-Oxopropyl acetate synthesis
Welcome to the technical support center for the synthesis of 3-oxopropyl acetate (also known as 3-acetoxypropionaldehyde).[1] This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction for both yield and selectivity.
I. Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. A systematic evaluation of your experimental setup is crucial.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, and time are critical parameters. For instance, in palladium-catalyzed oxidations like the Wacker-Tsuji process, which can be adapted for this synthesis, temperature control is key to preventing catalyst decomposition and byproduct formation.[2][3]
-
Catalyst Inactivity or Degradation: The choice and handling of the catalyst are paramount. Palladium catalysts, often used in these types of oxidations, can be sensitive to air and moisture.[4] Ensure your catalyst is fresh and properly activated. The use of co-catalysts, such as copper salts in the Wacker process, is essential for regenerating the active palladium species.[2][3]
-
Poor Quality of Starting Materials: Impurities in your reactants, such as allyl alcohol or acrolein and acetic acid, can interfere with the reaction. Always use reagents of the highest possible purity and consider purification of starting materials if necessary.
-
Inefficient Mixing: In heterogeneous reactions, insufficient agitation can lead to poor mass transfer between phases, resulting in a lower reaction rate and yield. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
Troubleshooting Workflow:
-
Verify Reaction Parameters: Double-check the temperature, pressure, and reaction time against a validated protocol. Consider performing a small-scale optimization study, varying one parameter at a time.
-
Evaluate Catalyst Performance:
-
Test a fresh batch of catalyst.
-
If using a palladium-based system, ensure the re-oxidation cycle with a co-catalyst like CuCl₂ is efficient.[4]
-
Consider alternative catalytic systems. Recent research has explored bimetallic oxide clusters that show high activity and selectivity in related C-H activation reactions.[5]
-
-
Analyze Starting Materials: Use analytical techniques like GC-MS or NMR to confirm the purity of your reactants.
-
Optimize Mixing: Increase the stirring speed and observe if the yield improves.
Q2: I'm observing significant byproduct formation. What are the likely causes and how can I improve selectivity?
Poor selectivity leads to the formation of unwanted side products, complicating purification and reducing the yield of the desired this compound.
Common Byproducts and Their Origins:
-
Over-oxidation Products: The aldehyde group in this compound can be further oxidized to a carboxylic acid (3-acetoxypropionic acid). This is particularly common with strong oxidizing agents or prolonged reaction times.
-
Isomerization: Depending on the synthetic route, you might see the formation of isomers like 2-oxopropyl acetate.[6]
-
Polymerization: Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation or polymerization.
-
Side Reactions from Starting Materials: For example, in syntheses starting from acrolein, competing reactions can lead to a variety of byproducts. The reaction of propylene to acrolein itself can produce acetaldehyde, acetone, and acetic acid as primary byproducts.[7]
Strategies for Improving Selectivity:
-
Choice of Catalyst and Ligands: The catalyst system plays a critical role in directing the reaction towards the desired product. For palladium-catalyzed reactions, the choice of ligands can significantly influence regioselectivity.[4]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the main reaction, thus improving selectivity.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent over-oxidation.
-
-
Use of Additives: In some cases, additives can suppress side reactions. For example, the presence of certain salts can influence the catalytic cycle.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for byproduct formation.
Q3: How can I effectively purify the final product, this compound?
The purification of aldehydes can be challenging due to their reactivity. The choice of method depends on the scale of the reaction and the nature of the impurities.
Recommended Purification Methods:
| Method | Application | Key Considerations |
| Fractional Distillation | For thermally stable products and impurities with different boiling points. | Perform under reduced pressure to avoid decomposition of the aldehyde at high temperatures. |
| Column Chromatography | To separate the product from non-volatile impurities and byproducts with different polarities. | Use a moderately polar eluent system (e.g., hexane/ethyl acetate). Aldehydes can sometimes be sensitive to silica gel; deactivating the silica gel with triethylamine may be necessary.[8] |
| Preparative HPLC | For high-purity samples, especially in later stages of drug development. | A C18 reverse-phase column with a mobile phase like acetonitrile/water is a good starting point.[9] |
| Liquid-Liquid Extraction | To remove water-soluble or acid/base impurities. | After the reaction, a workup involving washing with water, dilute bicarbonate solution (to remove acidic impurities), and brine is standard.[10] |
Step-by-Step General Purification Protocol (Post-Reaction Workup):
-
Quench the Reaction: Cool the reaction mixture to room temperature.
-
Filter off Catalyst: If a heterogeneous catalyst was used, filter it off.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash with water to remove any water-soluble reagents.
-
Wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash with brine to reduce the amount of water in the organic layer.
-
-
Dry the Organic Layer: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter.
-
Remove Solvent: Concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product using either fractional distillation or column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
Several synthetic strategies can be employed. The choice often depends on the available starting materials, scale, and desired purity.
-
Wacker-Tsuji Oxidation of Allyl Acetate: This is a palladium-catalyzed oxidation of the terminal alkene in allyl acetate to a methyl ketone.[2][11] This method is a well-established and versatile way to form carbonyl compounds.[4]
-
Oxidation of 3-acetoxy-1-propanol: This involves the selective oxidation of the primary alcohol to an aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
-
Reaction of Acrolein with Acetic Acid: This route involves the addition of acetic acid to the double bond of acrolein. This reaction can be challenging due to the high reactivity of acrolein and its tendency to polymerize.[12]
Q2: Which analytical methods are best for monitoring the reaction and quantifying the product?
A combination of techniques is often ideal for a comprehensive analysis.
| Analytical Technique | Purpose | Details |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. |
| Gas Chromatography (GC) | Quantitative analysis and purity assessment. | A GC equipped with a Flame Ionization Detector (FID) is excellent for quantifying volatile components like this compound.[9] A DB-624 column or similar is often suitable.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantitative analysis, especially for less volatile compounds. | HPLC with a UV detector is a robust method. A C18 column is a common choice for separating organic molecules.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and impurities. | ¹H and ¹³C NMR are essential for verifying the structure of the synthesized this compound and identifying any byproducts. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknowns. | Often coupled with GC (GC-MS) or LC (LC-MS) to identify components of the reaction mixture by their mass-to-charge ratio.[14] |
Experimental Workflow for Reaction Monitoring and Quantification:
Caption: General workflow for reaction monitoring and analysis.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
Yes, safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
-
General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Reagents:
-
Acrolein: Highly flammable, toxic, and a lachrymator. It should be handled with extreme care in a fume hood.
-
Acetic Acid (Glacial): Corrosive and can cause severe burns.[15]
-
Palladium Catalysts: Can be pyrophoric, especially in a finely divided state.
-
Organic Solvents: Many are flammable and have associated health risks.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
III. References
-
ChemSynthesis. (n.d.). 2,2-dimethyl-3-oxopropyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Wacker process. Retrieved from [Link]
-
National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
EurekAlert!. (2024). New catalysts enable greener ester synthesis. Retrieved from [Link]
-
Scribd. (2010). 00 Wacker-Tsuji Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Approaching Synthesis Problems. Retrieved from [Link]
-
SlideShare. (2014). Wacker Oxidation
anti-Markovnikov. Retrieved from [Link] -
Google Patents. (n.d.). US8853453B2 - Processes for reducing impurities in lacosamide. Retrieved from
-
MDPI. (2018). Efficient Conversion of Acetate to 3-Hydroxypropionic Acid by Engineered Escherichia coli. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-oxopropyl acetate. Retrieved from [Link]
-
MDPI. (2020). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. Retrieved from [Link]
-
PubMed Central. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from [Link]
-
Frontiers. (2022). Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... Retrieved from [Link]
-
PubMed. (2025). High-Yield Biosynthesis of 3-Hydroxypropionic Acid from Acetate in Metabolically Engineered Escherichia coli. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [18545-28-3]. Retrieved from [Link]
-
Morressier. (2017). Mechanistic origins of unselective oxidation products in the conversion of propylene to acrolein. Retrieved from [Link]
-
PreScouter. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved from [Link]
-
Google Patents. (n.d.). US3868417A - Separation of acrylic acid from the reaction gases from propylene or acrolein oxidation. Retrieved from
-
ResearchGate. (2025). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Retrieved from [Link]
-
PubMed Central. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Retrieved from [Link]
Sources
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- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. New catalysts enable greener ester synthesis | EurekAlert! [eurekalert.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Mechanistic origins of unselective oxidation products in the conversion of propylene to acrolein [morressier.com]
- 8. env.go.jp [env.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
Stability issues of 3-Oxopropyl acetate under acidic or basic conditions
Welcome to the technical support center for 3-Oxopropyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile bifunctional molecule. Given its inherent reactivity, particularly the stability of the ester and aldehyde moieties under various pH conditions, a thorough understanding of its chemical behavior is paramount for successful and reproducible experimental outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. The information herein is structured to provide not only solutions but also the underlying chemical principles to empower users to anticipate and mitigate potential issues proactively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what are its primary applications?
-
What are the main stability concerns with this compound?
-
How should this compound be properly stored?
-
I am observing unexpected byproducts in my reaction. What could be the cause?
-
Can I use this compound in reactions with strong bases?
-
-
Troubleshooting Guide: Stability Under Acidic Conditions
-
Problem: Low yield or complete loss of starting material in acidic media.
-
Problem: Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after an acidic workup.
-
-
Troubleshooting Guide: Stability Under Basic Conditions
-
Problem: My reaction is producing a complex mixture of products when using a basic catalyst.
-
Problem: I am observing a significant amount of a higher molecular weight species.
-
Strategic Mitigation: Protecting the Aldehyde Functionality.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Acetal Protection of this compound.
-
Protocol 2: Monitoring the Stability of this compound using RP-HPLC.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 18545-28-3) is a bifunctional organic molecule containing both an aldehyde and an ester functional group.[1][2] This dual reactivity makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. It can participate in a wide range of chemical transformations, including but not limited to, nucleophilic additions to the aldehyde, hydrolysis of the ester, and reactions involving the enolizable protons alpha to the aldehyde.
Q2: What are the main stability concerns with this compound?
A2: The primary stability concerns for this compound stem from its susceptibility to both acidic and basic conditions.
-
Acidic Conditions: The ester linkage is prone to acid-catalyzed hydrolysis, which will cleave the molecule into acetic acid and 3-hydroxypropanal.[3][4]
-
Basic Conditions: The ester can undergo base-catalyzed hydrolysis (saponification).[3][5] More significantly, the aldehyde group has acidic α-protons that can be abstracted by a base to form an enolate, which can then participate in side reactions such as aldol additions and condensations.[6]
Q3: How should this compound be properly stored?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is crucial to protect it from moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the aldehyde. Avoid storage in proximity to strong acids or bases.
Q4: I am observing unexpected byproducts in my reaction. What could be the cause?
A4: The formation of unexpected byproducts is often linked to the stability issues of this compound. If your reaction conditions are acidic, you may be observing the formation of acetic acid and 3-hydroxypropanal due to ester hydrolysis. Under basic conditions, the likely culprits are products of aldol addition or condensation, where the enolate of this compound reacts with another molecule of itself.
Q5: Can I use this compound in reactions with strong bases?
A5: Direct use of this compound in the presence of strong bases is generally not recommended without protecting the aldehyde group. Strong bases will readily deprotonate the α-carbon, leading to self-condensation reactions (aldol reactions) and a complex mixture of products.[6] If a reaction at another site of the molecule requires a strong base, it is essential to first protect the aldehyde, for instance, as an acetal.[7][8][9]
Troubleshooting Guide: Stability Under Acidic Conditions
Problem: Low yield or complete loss of starting material in acidic media.
Causality: The ester functional group of this compound is susceptible to acid-catalyzed hydrolysis. In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester bond is cleaved, leading to the formation of acetic acid and 3-hydroxypropanal. This is a reversible reaction, but in the presence of excess water, the equilibrium will favor the hydrolysis products.[3][4]
Solution:
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous if the desired reaction is not hydrolysis.
-
Control Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Limit Exposure Time to Acid: If an acidic workup is necessary, perform it quickly and at a low temperature. Neutralize the acid as soon as the desired transformation is complete.
-
Choose a Milder Acid Catalyst: If the reaction requires acid catalysis, consider using a weaker Lewis or Brønsted acid that is less likely to promote hydrolysis.
Problem: Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after an acidic workup.
Causality: These new peaks are likely the hydrolysis products: acetic acid and 3-hydroxypropanal. Acetic acid is highly polar and may elute early in reverse-phase HPLC. 3-hydroxypropanal is also a relatively small, polar molecule.
Solution:
-
Confirm Identity of Byproducts: If possible, use mass spectrometry (MS) to confirm the molecular weights of the unexpected peaks, which should correspond to the hydrolysis products.
-
Optimize Workup Procedure: As mentioned above, minimize the duration and temperature of the acidic workup. Consider alternative workup procedures, such as a quench with a mild base (e.g., saturated sodium bicarbonate solution) to quickly neutralize the acid.
Acid-Catalyzed Hydrolysis Pathway
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Troubleshooting Guide: Stability Under Basic Conditions
Problem: My reaction is producing a complex mixture of products when using a basic catalyst.
Causality: The protons on the carbon atom adjacent to the aldehyde group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of this compound. This is the classic Aldol addition reaction. The resulting β-hydroxy aldehyde can then undergo dehydration (elimination of water) to form an α,β-unsaturated aldehyde, a reaction known as the Aldol condensation.[6]
Solution:
-
Protect the Aldehyde: The most effective solution is to protect the aldehyde group before subjecting the molecule to basic conditions. Acetals are excellent protecting groups for aldehydes as they are stable in basic and nucleophilic environments.[7][8][9]
-
Use a Non-Nucleophilic Base: If the reaction requires a base but does not involve the aldehyde, consider using a sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide - LDA, at low temperatures) to minimize the attack on the carbonyl group.
-
Control Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the aldol reaction.
Problem: I am observing a significant amount of a higher molecular weight species.
Causality: This is a strong indication of self-condensation via the Aldol reaction pathway, leading to dimeric or even oligomeric products.
Solution: Immediate implementation of a protection strategy for the aldehyde group is recommended.
Base-Catalyzed Degradation Pathways
Caption: Competing degradation pathways under basic conditions.
Strategic Mitigation: Protecting the Aldehyde Functionality
To perform reactions on the ester portion or other parts of a molecule containing this compound under basic or nucleophilic conditions, the aldehyde must be protected. The most common method is the formation of a cyclic acetal using a diol, such as ethylene glycol, in the presence of an acid catalyst.[7][10] This protection is reversible and the aldehyde can be regenerated by treatment with aqueous acid.[9]
Acetal Protection and Deprotection Workflow
Caption: Workflow for using an acetal protecting group.
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent), toluene (as solvent), ethylene glycol (1.5 equivalents), and p-TSA (0.05 equivalents).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Monitoring the Stability of this compound using RP-HPLC
This protocol provides a general method for monitoring the degradation of this compound. Method optimization may be required based on the specific reaction mixture.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid[11] |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30 °C |
| Detection | UV at 210 nm (for the carbonyl chromophore) |
| Injection Vol. | 10 µL |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
At various time points during your experiment, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Dilute the aliquot with the initial mobile phase composition to an appropriate concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of any new peaks corresponding to degradation products. The retention time of this compound will need to be determined using a standard.
References
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- SIELC Technologies. (n.d.).
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Chemguide. (n.d.).
- The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
- Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- JoVE. (2020). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Scribd. (n.d.). Ethylene Glycol Acetal Protection Method.
- Chau, Y., et al. (2011). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry.
- Chemistry Steps. (n.d.).
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2023).
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups.
- Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.
- Pearson. (n.d.).
- StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- ChemicalBook. (n.d.).
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- PubChem. (n.d.).
- PubMed Central. (2016).
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studysmarter.co.uk [studysmarter.co.uk]
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- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. scribd.com [scribd.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming low reactivity of 3-Oxopropyl acetate in specific reactions
Welcome to the technical support center for 3-Oxopropyl Acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or failing completely?
A1: The perceived low reactivity of this compound can be traced to its unique bifunctional structure. While aldehydes are typically highly reactive electrophiles, the reactivity of the aldehyde in this compound is modulated by the neighboring acetate group.
-
Electronic Effects: The primary cause is the electronic influence of the ester moiety. The oxygen atoms in the acetate group can exert a negative inductive effect (-I), which withdraws electron density from the propyl chain. This effect, however, is often counteracted by the potential for intramolecular interactions. More significantly, the carbonyl carbon's electrophilicity is paramount for nucleophilic attack[1]. Any factor that reduces the partial positive charge on this carbon will slow the reaction rate.
-
Steric Hindrance: While not a major factor for this linear molecule, the acetate group can influence the trajectory of incoming nucleophiles, especially bulky ones, compared to a simple aliphatic aldehyde like propionaldehyde.[2][3][4][5]
-
Enolate Formation: In reactions requiring base, the presence of acidic α-protons on the other side of the ester carbonyl can lead to unintended side reactions if conditions are not carefully controlled, though this is less common than issues with aldehyde reactivity.
The diagram below illustrates the key electronic factors at play.
Caption: Electronic factors influencing the reactivity of this compound.
Troubleshooting Guide: Specific Reactions
Scenario 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but the initial imine formation with this compound can be a rate-limiting step.[6]
Q2: My one-pot reductive amination with Sodium Borohydride (NaBH₄) is giving low yields and recovering starting material. What's wrong?
A2: This is a classic issue. Sodium borohydride (NaBH₄) is a potent reducing agent that can reduce the aldehyde functional group of this compound faster than the sluggish imine formation occurs, especially at neutral or basic pH.[7][8] This leads to the undesired formation of 3-hydroxypropyl acetate.
Solution: Switch to a selective, imine-favoring reducing agent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for challenging reductive aminations.[6][7][9] It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate. This allows the equilibrium to shift towards imine formation before reduction occurs.
Experimental Protocol: Optimized Reductive Amination with STAB
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your amine (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1-0.5 M).
-
Acidification (Optional but Recommended): Add glacial acetic acid (1.0-1.5 eq). This catalyzes imine formation by protonating the carbonyl oxygen, making it a better leaving group (as H₂O).[10]
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Monitor: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with your organic solvent (e.g., DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting Flowchart for Reductive Amination
Caption: Step-by-step troubleshooting for reductive amination reactions.
Scenario 2: Aldol and Michael-Type Addition Reactions
In these reactions, this compound acts as the electrophile. Its reduced electrophilicity can lead to poor conversion.
Q3: My base-catalyzed Aldol reaction with this compound is not working. How can I drive it to completion?
A3: The success of an Aldol reaction hinges on the nucleophilicity of the enolate and the electrophilicity of the carbonyl component.[11] With a less reactive electrophile like this compound, you must enhance one or both of these factors.
Solution 1: Use a Pre-formed, More Reactive Enolate.
Instead of generating a small amount of enolate in situ with catalytic base (e.g., NaOH), pre-form the enolate of your ketone partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C). This creates a highly reactive "super-nucleophile" that can readily attack the less electrophilic aldehyde.[12]
Solution 2: Activate the Aldehyde with a Lewis Acid.
A Lewis acid will coordinate to the carbonyl oxygen of this compound, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to attack by even a weak enolate.
Comparative Conditions for Aldol Reaction
| Parameter | Standard Conditions (Failing) | Strategy 1: Strong Base | Strategy 2: Lewis Acid Catalysis |
| Base | Catalytic NaOH or Et₃N | 1.05 eq. LDA | Catalytic Et₃N or DBU |
| Catalyst | None | None | 1.1 eq. TiCl₄ or 0.2 eq. Sc(OTf)₃ |
| Temperature | 0 °C to RT | -78 °C to 0 °C | -78 °C to RT |
| Key Principle | Equilibrium enolate formation | Stoichiometric, irreversible enolate formation | Activation of the electrophile |
| Pros | Simple setup | Powerful for difficult substrates | Milder conditions, catalytic options |
| Cons | Fails with unreactive electrophiles | Requires anhydrous conditions, cryogenic temps | Lewis acid can be sensitive to moisture |
Mechanism: Lewis Acid Activation
Caption: Lewis acid coordination enhances the electrophilicity of the aldehyde.
Q4: I am trying a conjugate addition (Michael reaction) and want to use the enolate of this compound as the nucleophile. Is this feasible?
A4: This is not a recommended strategy. Generating an enolate from this compound is challenging and regiochemically complex. The protons alpha to the aldehyde are significantly more acidic than those alpha to the ester, but deprotonation there is often complicated by self-condensation (Aldol reaction). Furthermore, the resulting enolate is generally not stable or "soft" enough to be an effective Michael donor.[13][14][15]
Recommendation: It is far more effective to use this compound as the electrophile in reactions like Aldol additions or to use a different, more suitable C3-synthon if you require a nucleophile.
References
- Recent advances in the transesterific
- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.
- Palladium Catalyzed β-Arylation of α-Keto Esters.
- Mastering β-keto esters.
- Reductive Amination - Common Conditions.Organic Chemistry Portal.
- Synthesis of β-keto carboxylic acids, esters and amides.Organic Chemistry Portal.
- Difference Between Electronic and Steric Effects.Pediaa.com.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Aldehyde synthesis by oxidation of alcohols and rearrangements.Organic Chemistry Portal.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Myers Research Group, Harvard University.
- Reductive amin
- Reductive Amination, and How It Works.Master Organic Chemistry.
- The Reduction of Aldehydes and Ketones.Chemistry LibreTexts.
- A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
- Synthesis of aldehydes by deprotection or hydrolysis.Organic Chemistry Portal.
- Steric effect (chemistry).McGraw Hill's AccessScience.
- Steric effects.chemeurope.com.
- Steric Effects.Scribd.
- Easy P2P reductive amin
- 3-Oxopropyl acet
- Michael Addition Reaction Mechanism.YouTube.
- Michael Addition Reaction Mechanism.Chemistry Steps.
- Acetate-Promoted Aldol-Type Reaction: Scope and Reactivity of Acet
- The Direct Catalytic Asymmetric Aldol Reaction.
- Michael Addition Reaction EXPLAINED.YouTube.
- Nucleophilic Addition To Carbonyls.Master Organic Chemistry.
- Aldol Reactions.Chad's Prep.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 4. Steric_effects [chemeurope.com]
- 5. scribd.com [scribd.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldol Reactions - Chad's Prep® [chadsprep.com]
- 13. youtube.com [youtube.com]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Analytical Methods for Monitoring Reactions with 3-Oxopropyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3-Oxopropyl Acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this bifunctional molecule. This compound presents unique analytical challenges due to its reactive aldehyde group and the lack of a strong native chromophore. This document provides in-depth, field-proven insights into the most effective analytical techniques, complete with step-by-step protocols and troubleshooting guides to ensure the integrity and success of your experiments.
Core Concept: Choosing Your Analytical Weapon
Monitoring a reaction involving this compound requires selecting a method that can unambiguously differentiate the starting material from products and intermediates. The choice depends on the reaction matrix, the required sensitivity, and whether real-time monitoring is necessary.
Below is a decision-making workflow to help guide your selection process.
Caption: Workflow for selecting the appropriate analytical method.
HPLC Analysis via Derivatization: The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying aldehydes. However, since this compound lacks a native UV chromophore, direct analysis is impractical for achieving high sensitivity. The authoritative and most common solution is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that is easily detectable by UV-Vis detectors.[1]
Frequently Asked Questions (HPLC)
Q: Why can't I just use a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector for direct analysis? A: While possible, RI and ELSD are often not suitable for reaction monitoring. RI detectors are highly sensitive to temperature and mobile phase fluctuations, making gradient elution impossible. ELSD is not a linear detector and is unsuitable for accurate quantification of low-concentration analytes. For the precision required in drug development and reaction kinetics, a UV-Vis detector following derivatization is far superior.
Q: My derivatization reaction seems incomplete. What's going wrong? A: Incomplete derivatization is a common issue. The most frequent causes are incorrect pH, insufficient excess of the DNPH reagent, or interfering nucleophiles in your reaction mixture. The reaction requires an acidic catalyst, and the sample should be buffered to a pH between 8.2 and 10.1 before adding the reagent to ensure the amino acid groups are properly reactive.[2] A 4-6x molar excess of the derivatizing reagent is recommended for complete reaction.[2]
Q: Can I use other derivatization reagents? A: Yes, other reagents exist for tagging aldehydes, such as those that add a fluorescent group for enhanced sensitivity (e.g., BODIPY-based reagents).[1] However, DNPH is widely used, well-documented in EPA methods, and highly reliable, making it the recommended starting point.[3]
Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization
This protocol is adapted from established methods for aldehyde analysis.[3][4]
Objective: To quantify this compound in a reaction mixture by converting it to its 2,4-dinitrophenylhydrazone derivative and analyzing by reverse-phase HPLC.
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
DNPH Reagent: 0.05% (w/v) 2,4-dinitrophenylhydrazine in 2N Hydrochloric Acid.
-
Reaction sample, standards, and blanks.
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm).[4]
Step-by-Step Methodology:
-
Sample Quenching & Dilution: Immediately quench a known volume of your reaction mixture in a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute the sample to a concentration where this compound is expected to be within the calibration range.
-
Derivatization:
-
To 1 mL of your diluted sample, add 1 mL of the DNPH reagent.
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature for at least 1 hour in the dark to ensure complete derivatization. The resulting hydrazone will have a yellow-orange color.
-
-
Extraction (if necessary): If the reaction matrix contains interfering compounds, a liquid-liquid or solid-phase extraction (SPE) may be needed. For many organic reaction mixtures, direct injection after dilution is sufficient.
-
HPLC Analysis:
-
Inject 10-20 µL of the derivatized sample onto the HPLC system.
-
Run the analysis under the conditions specified in the table below.
-
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6x250mm, 5µm | Standard for retaining the non-polar DNPH derivatives.[4] |
| Mobile Phase | Isocratic: 65:35 Acetonitrile:Water | A common starting point providing good separation for many DNPH derivatives.[4] A gradient may be needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times.[4] |
| Detection Wavelength | 360 nm | The wavelength of maximum absorbance for the dinitrophenylhydrazone derivatives.[3][4] |
| Injection Volume | 20 µL | A standard volume; can be adjusted based on concentration. |
Troubleshooting Guide: HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak for the derivative | 1. Derivatization failed (pH, reagent issue). 2. Analyte concentration is below the limit of detection (LOD). | 1. Verify DNPH reagent quality and pH of the reaction mixture. 2. Concentrate the sample or use a more sensitive detector (e.g., fluorescence with a different reagent). |
| Multiple, broad, or tailing peaks | 1. Co-elution with other reaction components. 2. Column degradation. 3. Formation of stereoisomers (syn/anti) of the hydrazone. | 1. Optimize the mobile phase gradient. 2. Flush or replace the column. 3. This is expected; sum the areas of both isomer peaks for quantification. |
| Poor Reproducibility | 1. Inconsistent derivatization time or temperature. 2. Sample degradation before analysis. 3. Injector variability. | 1. Standardize the derivatization protocol strictly. 2. Analyze samples immediately after preparation or store at 4°C in the dark.[4] 3. Service the autosampler. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Profiles
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high resolution and definitive identification through mass spectrometry. However, the thermal lability of some aldehydes can be a concern.
Frequently Asked Questions (GC-MS)
Q: Will this compound decompose in the GC inlet? A: It's a possibility. Aldehydes can be susceptible to thermal degradation or polymerization in a hot GC inlet. The key is to use a split injection with a high split ratio and the lowest possible inlet temperature that still allows for efficient volatilization (e.g., 250 °C).[5] Using a deactivated inlet liner is also critical.
Q: What type of GC column is best? A: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), is an excellent starting point. This provides good selectivity for a wide range of organic molecules and is robust.
Q: How do I prepare my sample for GC-MS analysis? A: Sample preparation is typically simpler than for HPLC. A simple "dilute and shoot" approach is common. Quench the reaction, then dilute with a volatile solvent like ethyl acetate or dichloromethane.[6] Ensure the solvent is compatible with your reaction mixture and will not obscure the analyte peaks. Acetonitrile is also a good choice as it provides good separation from volatile acetates.[5]
Experimental Protocol: GC-MS Analysis
Objective: To monitor the consumption of this compound and the formation of volatile products.
Materials:
-
Ethyl Acetate or Acetonitrile (GC Grade)
-
Internal Standard (e.g., Dodecane, if needed for precise quantification)
-
GC column (e.g., 30m x 0.25mm x 0.25µm, 5% phenyl-methylpolysiloxane)
Step-by-Step Methodology:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench and dilute it 100-fold (or as appropriate) in a vial with ethyl acetate containing a known concentration of an internal standard.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Run the analysis using the parameters in the table below.
-
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | A balance between ensuring complete volatilization and minimizing thermal degradation.[7] |
| Injection Mode | Split (e.g., 30:1 ratio) | A split injection ensures a narrow band of analyte is introduced to the column, leading to sharp peaks, and helps remove less volatile matrix components.[5] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for MS applications. |
| Oven Program | 50°C (hold 2 min), then ramp 10°C/min to 280°C (hold 5 min) | A typical starting program to separate compounds with a range of boiling points. This must be optimized for your specific reaction mixture.[7] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources.[7] |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 45 - 500 m/z | Captures the molecular ion (116.11 g/mol ) and expected fragments of this compound and related species.[7][8] |
Troubleshooting Guide: GC-MS
Caption: Troubleshooting flowchart for poor GC peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Real-Time, Non-Destructive Monitoring
NMR spectroscopy is exceptionally powerful for reaction monitoring because it is non-destructive and provides rich structural information, allowing you to observe reactants, intermediates, and products simultaneously in the reaction medium.[9][10]
Frequently Asked Questions (NMR)
Q: How can I use ¹H NMR to monitor the reaction? A: The most diagnostic proton signal for this compound is the aldehyde proton (CHO), which appears as a triplet at approximately 9.8 ppm. The protons on the carbons adjacent to the ester and aldehyde groups also have characteristic shifts. By integrating these signals relative to an internal standard, you can track the concentration of the starting material over time.[9]
Q: What makes a good internal standard for quantitative NMR (qNMR)? A: A good internal standard should be non-reactive under the reaction conditions and have a simple spectrum (ideally a singlet) in a region of the spectrum that does not overlap with any reactant or product signals. Common choices include 1,3,5-trimethoxybenzene or dimethyl sulfone.
Q: My spectra have broad peaks and poor resolution. How can I fix this? A: This is likely a shimming issue. The magnetic field homogeneity needs to be optimized for your specific sample tube and solvent. Also, ensure your sample does not contain any solid particles or paramagnetic impurities, as these will severely degrade spectral quality.[11]
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress by acquiring ¹H NMR spectra at set time intervals.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction.
-
NMR tubes.
-
Internal standard.
Step-by-Step Methodology:
-
Setup: In an NMR tube, combine the reaction components in the chosen deuterated solvent. Add a known quantity of the internal standard.
-
Initial Spectrum (t=0): Acquire the first ¹H NMR spectrum immediately after initiating the reaction (e.g., by adding the final reagent or catalyst). This serves as your time-zero reference.
-
Time-Course Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 10-30 minutes). Many modern spectrometers can be programmed to do this automatically.[9]
-
Data Processing:
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the characteristic peak for this compound (e.g., the aldehyde proton at ~9.8 ppm) and the peak for the internal standard.
-
Calculate the relative concentration of the starting material at each time point.
-
| Key ¹H NMR Signals for this compound | |
| Proton | Approximate Chemical Shift (ppm) & Multiplicity |
| -CH O | ~9.8 (t) |
| -OCH ₂- | ~4.3 (t) |
| -CH ₂CHO | ~2.8 (t) |
| CH ₃CO- | ~2.1 (s) |
Note: Shifts can vary depending on the solvent and other molecules present.
Troubleshooting Guide: NMR
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate quantification | 1. Peak overlap between analyte and standard. 2. Incorrect integration regions. 3. Insufficient relaxation delay (T1). | 1. Choose a different internal standard. 2. Carefully set integration boundaries to capture the entire peak. 3. For accurate quantification, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated. |
| Signals are shifting between spectra | 1. Change in sample temperature. 2. Change in pH or concentration over the course of the reaction. | 1. Use the spectrometer's temperature control to maintain a constant temperature. 2. This is often unavoidable but should be noted. Use the solvent peak or TMS to re-reference each spectrum if necessary. |
References
- PerkinElmer, Inc. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Sultana, T., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- JASCO, Inc. (2024). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
- News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.
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- ResearchGate. (2025).
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- MDPI. (2022). Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity.
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- ResearchGate. (2025). ATR-FTIR Study of the Decomposition of Acetic Anhydride.
- Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- National Center for Biotechnology Information. (n.d.). Isopropyl Acetate.
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Navigating the Scale-Up of Reactions with 3-Oxopropyl Acetate: A Technical Support Guide
Welcome to the Technical Support Center for researchers, chemists, and process development professionals working with 3-Oxopropyl acetate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the unique challenges encountered when scaling up reactions involving this versatile bifunctional molecule. As a bifunctional reagent containing both a reactive aldehyde and an acetate ester, this compound is a valuable building block, particularly in the synthesis of heterocyclic compounds. However, its dual reactivity and potential for instability present specific hurdles that must be carefully managed during process scale-up. This guide provides practical, field-proven insights to ensure the successful and efficient implementation of your chemical processes.
Troubleshooting Guide: Common Issues in this compound Reactions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the root causes and providing actionable solutions.
Q1: My reaction yield has significantly dropped upon scale-up, and I'm observing a complex mixture of by-products. What are the likely causes?
A1: A drop in yield and the appearance of multiple by-products during scale-up are common challenges that often point to issues with reaction control and the inherent reactivity of this compound. Several factors could be at play:
-
Thermal Management and Exotherm Control: Many reactions involving aldehydes are exothermic. What is easily managed in a small laboratory flask can become a significant problem in a large reactor with a lower surface-area-to-volume ratio. Poor heat dissipation can lead to localized "hot spots," which can accelerate side reactions such as polymerization of the aldehyde, decomposition of the starting material, or unwanted reactions of the acetate group.
-
Solution:
-
Implement controlled, slow addition of reagents.
-
Utilize a jacketed reactor with an efficient cooling system.
-
For highly exothermic processes, consider a continuous flow setup to ensure rapid heat exchange.
-
-
-
Mixing and Mass Transfer: Inadequate mixing in a large vessel can lead to localized high concentrations of reactants, which can promote side reactions. This is particularly critical in multi-component reactions where the stoichiometry of all reactants needs to be precisely maintained throughout the reaction.
-
Solution:
-
Ensure the reactor is equipped with an appropriate stirrer design (e.g., anchor, turbine) for the viscosity of your reaction medium.
-
Verify mixing efficiency through computational fluid dynamics (CFD) modeling or by using a non-reactive tracer study before performing the actual reaction.
-
-
-
Stability of this compound: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, a risk that increases with extended reaction times and higher temperatures common in scaled-up processes. Hydrolysis of the acetate would generate 3-hydroxypropanal, which can undergo its own set of side reactions, including self-condensation or polymerization.
-
Solution:
-
Carefully control the pH of the reaction mixture.
-
Minimize reaction times by optimizing temperature and catalyst loading.
-
Consider protecting the aldehyde group if the reaction conditions are harsh towards the acetate, or vice-versa, although this adds extra steps to the synthesis.
-
-
Q2: I am attempting a Wittig reaction with this compound, but the reaction is sluggish, and I am isolating a significant amount of what appears to be hydrolyzed starting material. What is happening?
A2: The Wittig reaction is typically performed under basic conditions, which are conducive to the hydrolysis of the acetate group in this compound. The ylide itself is a strong base, and common bases used for its generation, such as n-butyllithium or sodium hydride, will readily saponify the ester.
-
Causality: The hydrolysis of the acetate ester to the corresponding alcohol (3-hydroxypropanal) is a competing reaction pathway under the basic conditions of the Wittig reaction. This consumes your starting material and introduces a new, reactive species into the mixture.
-
Troubleshooting Strategies:
-
Choice of Base: Opt for milder bases for ylide generation if your phosphonium salt is sufficiently acidic. Bases like potassium carbonate might be less aggressive towards the ester, though they may require longer reaction times or heating.
-
Use of Stabilized Ylides: Stabilized ylides are less basic and more tolerant of ester functionalities. If your synthesis allows, using a stabilized ylide (e.g., one bearing an adjacent ester or ketone group) can mitigate the hydrolysis issue.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for efficient olefination to minimize the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Q3: In my Knoevenagel condensation with malononitrile, I'm observing poor conversion and the formation of a tar-like substance at the bottom of the reactor. How can I improve this?
A3: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound. While this compound is a suitable substrate, several issues can arise during scale-up.
-
Catalyst Choice and Concentration: The choice of base catalyst is crucial. Strong bases can promote self-condensation of the aldehyde (an aldol-type reaction) or polymerization, leading to the formation of tars.
-
Solution: Use a weak base catalyst such as piperidine, ammonium acetate, or an amine salt. Optimize the catalyst loading at a smaller scale before proceeding to the pilot plant.
-
-
Water Removal: The Knoevenagel condensation produces water as a by-product. In a large-scale batch reaction, the accumulation of water can slow down the reaction or even reverse it.
-
Solution: Employ a Dean-Stark trap or a similar apparatus to azeotropically remove water as the reaction progresses.
-
-
Reaction Medium: The solubility of the starting materials and the product in the chosen solvent can impact the reaction rate and ease of purification.
-
Solution: Select a solvent in which both reactants are reasonably soluble and that allows for the azeotropic removal of water (e.g., toluene, heptane).
-
Q4: I am performing a reductive amination with this compound and a primary amine, but I am getting a mixture of the desired secondary amine and a significant amount of a dialkylated tertiary amine. How can I improve the selectivity?
A4: Over-alkylation is a common side reaction in reductive aminations, especially when using a reactive aldehyde like the one in this compound.
-
Mechanism of Over-alkylation: The initially formed secondary amine product is also nucleophilic and can react with another molecule of this compound to form a new imine (or iminium ion), which is then reduced to the tertiary amine.
-
Strategies for Improved Selectivity:
-
Stoichiometry Control: Use a slight excess of the primary amine to increase the probability of the aldehyde reacting with the starting amine rather than the product.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows the primary imine to form and be reduced before a significant concentration of the secondary amine product can build up and react further.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is a mild reducing agent that is selective for imines and iminium ions over aldehydes. This can help to minimize the reduction of the starting aldehyde to the corresponding alcohol.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing side reactions.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for this compound on a larger scale?
A: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition. Due to the aldehyde functionality, it has the potential to polymerize or oxidize over time, especially in the presence of air, light, or contaminants. For larger quantities, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage instructions.
Q: How can I monitor the progress of a reaction involving this compound?
A: Several analytical techniques can be employed to monitor the consumption of this compound and the formation of products:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for monitoring the disappearance of the relatively volatile this compound and the appearance of products, provided they are also amenable to GC analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another excellent method, particularly for less volatile products. A reverse-phase method can be developed to separate the starting material from the products and any non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic aldehyde proton signal (around 9.8 ppm) of this compound and the appearance of new signals corresponding to the product.
Q: What are the most common impurities in commercial this compound, and how might they affect my reaction?
A: Common impurities in this compound can include residual starting materials from its synthesis, such as acrolein or acetic acid, as well as oligomers or polymers formed from the aldehyde. The presence of acidic or basic impurities can interfere with reactions that are sensitive to pH. It is good practice to analyze the purity of the starting material by GC or NMR before use in a large-scale reaction and to perform a purification (e.g., distillation) if necessary.
Key Experimental Protocol: Scale-Up of a Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that is well-suited for the preparation of dihydropyridines, an important class of compounds in medicinal chemistry. This compound can serve as the aldehyde component in this reaction.
Reaction Scheme:
Scale-Up Considerations and Protocol (10 L Scale):
| Parameter | Recommendation and Rationale |
| Reactor Setup | 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe. |
| Reagents | This compound (1.0 eq), Ethyl acetoacetate (1.0 eq), Ammonium acetate (1.1 eq), Ethanol (solvent). |
| Reagent Addition | Charge the reactor with ethyl acetoacetate, ammonium acetate, and ethanol. Stir until all solids are dissolved. Slowly add this compound via an addition funnel over 30-60 minutes. The slow addition helps to control the initial exotherm of the condensation reactions. |
| Temperature Control | Maintain the internal temperature between 25-30 °C during the addition. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. |
| Reaction Monitoring | Monitor the reaction progress by TLC or HPLC until the this compound is consumed. |
| Work-up and Isolation | Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and then add cold water to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. |
Troubleshooting the Hantzsch Synthesis:
-
Low Yield:
-
Incomplete reaction: Extend the reflux time.
-
Side reactions: Ensure the temperature is well-controlled during addition and reflux.
-
-
Product Oiling Out:
-
During work-up, if the product separates as an oil instead of a solid, try adding the reaction mixture to a larger volume of vigorously stirred cold water or an ice-water slurry.
-
-
Purification Issues:
-
If the product is difficult to purify by recrystallization, consider a silica gel plug filtration to remove polar impurities before the final crystallization.
-
Visualizing Workflows
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting flowchart for addressing low yields.
General Workflow for a Reaction with this compound
Caption: A generalized experimental workflow for reactions.
References
-
Pradeep, K., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]
-
Reddy, C. K., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Google Patents. Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers.
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. [Link]
-
Wikipedia. Reductive amination. [Link]
-
University of Massachusetts. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Myers Group, Harvard University. Reductive Amination. [Link]
-
ChemBK. 3-chloro-2-oxopropyl acetate. [Link]
-
Chem-Station. Wittig Reaction. [Link]
- ResearchGate.
Validation & Comparative
A Safer and More Controllable Alternative: The Advantages of 3-Oxopropyl Acetate over Acrolein in Research and Drug Development
A Senior Application Scientist's Guide to Mitigating Risk and Enhancing Precision in Bioconjugation and Synthetic Chemistry
In the landscape of chemical reagents used in life sciences and drug development, the α,β-unsaturated aldehyde acrolein is a molecule of stark contrasts. Its high reactivity makes it a powerful tool for various chemical transformations, including Michael additions and protein modifications, yet this very reactivity is the source of its extreme toxicity and challenging handling characteristics.[1] For researchers seeking to leverage the synthetic utility of the acrolein scaffold without the associated hazards, 3-Oxopropyl acetate emerges as a superior alternative. This guide provides an in-depth comparison of these two reagents, supported by experimental insights, to demonstrate the significant advantages of this compound in terms of safety, stability, and controlled reactivity.
The Acrolein Dilemma: High Reactivity at a High Cost
Acrolein is a potent electrophile, readily undergoing Michael addition with nucleophiles like the thiol groups of cysteine residues in proteins.[2][3][4] This reactivity has been exploited in various applications, from bioconjugation to the synthesis of complex molecules. However, the benefits of acrolein are heavily outweighed by its hazardous nature.
Acrolein is a highly flammable, volatile, and lacrimatory liquid that is acutely toxic upon inhalation, ingestion, or skin contact.[1] It is a severe irritant to the eyes, skin, and respiratory system and is known to cause significant cellular damage.[5][6] Furthermore, acrolein is prone to spontaneous and often violent polymerization, especially in the presence of light, heat, or chemical initiators, making its storage and handling a significant safety concern in a laboratory setting.[1]
This compound: A Masked and Controllable Acrolein Precursor
This compound presents an elegant solution to the challenges posed by acrolein. Structurally, it is a stable, non-volatile liquid that contains a protected aldehyde in the form of an acetate ester. This "masked" aldehyde significantly reduces the compound's reactivity and toxicity, making it a much safer reagent to handle and store. The core advantage of this compound lies in its ability to act as an in situ source of acrolein under controlled conditions, typically through deacetylation.
The deprotection of this compound can be achieved under mild basic conditions or potentially through enzymatic cleavage, releasing the reactive aldehyde at the desired time and location in a reaction mixture. This controlled release mechanism is a game-changer for applications requiring the reactivity of acrolein without the upfront hazards.
Head-to-Head Comparison: Performance and Safety
To fully appreciate the advantages of this compound, a direct comparison with acrolein across key performance and safety parameters is essential.
Table 1: Physical and Safety Properties
| Property | Acrolein | This compound |
| Molecular Formula | C₃H₄O | C₅H₈O₃ |
| Molecular Weight | 56.06 g/mol | 116.12 g/mol [7] |
| Boiling Point | 52.7 °C | ~179 °C[8] |
| Flash Point | -26 °C | Not available |
| Toxicity | Highly toxic by inhalation, ingestion, and skin contact; severe irritant.[1][5] | Expected to have significantly lower toxicity due to the protected aldehyde. |
| Handling | Requires stringent safety precautions, including use in a fume hood with specialized personal protective equipment.[1] | Standard laboratory handling procedures are generally sufficient. |
| Stability | Prone to violent polymerization.[1] | Stable under normal laboratory conditions. |
Reactivity and Control
The primary advantage of this compound in a research setting is the ability to control the release of the reactive aldehyde. This allows for more precise and selective reactions, particularly in complex systems like bioconjugation.
Reaction Scheme:
Caption: Controlled release of acrolein from this compound for subsequent reaction.
In contrast, the high and indiscriminate reactivity of acrolein can lead to off-target modifications and the formation of undesirable byproducts. The rapid reaction of acrolein with biological thiols like glutathione can also lead to rapid depletion of the reagent in a cellular context.[9][10]
Cytotoxicity: A Critical Differentiator
Table 2: Conceptual Cytotoxicity Comparison
| Compound | Expected IC₅₀ (HeLa cells) | Rationale |
| Acrolein | Low µM range[8] | Highly reactive aldehyde readily forms adducts with cellular macromolecules. |
| This compound | Significantly higher than acrolein | The protected aldehyde reduces non-specific reactivity and cellular damage. Cytotoxicity would depend on the rate of intracellular deacetylation. |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a safer alternative to acrolein in a common application: the modification of a cysteine-containing peptide.
Protocol 1: In situ Generation of Acrolein and Michael Addition to a Cysteine Peptide
Objective: To modify a cysteine-containing peptide via Michael addition using this compound as the acrolein precursor.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., GCGY-NH₂)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the sodium bicarbonate buffer to a final concentration of 1 mM. Add a 1.5 molar excess of TCEP to ensure the cysteine thiol is in its reduced form.
-
Reaction Initiation: Add a 10-fold molar excess of this compound to the peptide solution. The basic nature of the buffer will slowly hydrolyze the acetate ester, generating acrolein in situ.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. The controlled release of acrolein allows for its efficient reaction with the cysteine thiol.
-
Monitoring the Reaction: Monitor the progress of the reaction by reverse-phase HPLC. An increase in the peak corresponding to the peptide-acrolein adduct and a decrease in the starting peptide peak will be observed.
-
Quenching and Purification: Once the reaction is complete, quench any remaining reactive aldehydes by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol. Purify the modified peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity of the product by mass spectrometry. A mass increase corresponding to the addition of acrolein (56 Da) should be observed.
Workflow Diagram:
Caption: Experimental workflow for peptide modification using this compound.
Conclusion: A Clear Choice for Safer, More Controlled Chemistry
For researchers and drug development professionals, the choice between acrolein and this compound is clear. While both can achieve similar chemical transformations, this compound offers a significantly improved safety profile and a level of control that is simply not possible with the highly reactive and hazardous acrolein. By acting as a stable, manageable precursor that releases the reactive aldehyde in situ, this compound mitigates the risks of handling a volatile and toxic reagent, reduces the potential for unwanted side reactions, and allows for more precise and reproducible experimental outcomes. In an era where laboratory safety and experimental precision are paramount, this compound stands out as the intelligent and responsible choice for harnessing the synthetic power of the acrolein scaffold.
References
- ResearchGate. (n.d.). Acrolein induces the same cytotoxic effect in A549 and HeLa cells. Retrieved from [Link]
- Prieto, P., et al. (2012). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 27(4), 1347-1356.
- LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of acrolein cytotoxicity: a matter of life and death. Toxicological sciences, 137(1), 1-3.
- Zhang, Y., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Journal of Medicinal Chemistry, 64(8), 4637-4649.
- Roberts, D. W., et al. (2011). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research, 22(5-6), 461-477.
- Battogtokh, G., & Tirelli, N. (2016). Prodrug strategies for targeted therapy triggered by reactive oxygen species.
- Monument Chemical. (2021). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]
- Lin, J., et al. (2009). Protein modification by acrolein: formation and stability of cysteine adducts. Chemical research in toxicology, 22(3), 519-526.
- Greenwald, R. B. (2002). PEG drugs: an overview. Journal of Controlled Release, 78(1-3), 1-13.
- Shen, B. Q., et al. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates.
- Beauchamp, R. O., Jr, et al. (1985). A critical review of the literature on acrolein toxicity. Critical reviews in toxicology, 14(4), 309-380.
- UC Berkeley EH&S. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
- Dierickx, P. J., & Scheers, E. M. (2001). Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I Mechanistic assays on ROS, glutathione depletion and calcein uptake. Toxicology in vitro, 15(6), 581-589.
- Stevens, J. F., & Maier, C. S. (2008). Acrolein-induced covalent modification of proteins: a matter of time and place. Chemical research in toxicology, 21(2), 252-254.
- Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature reviews. Drug discovery, 7(3), 255-270.
- Dekant, W., & Vamvakas, S. (1996). Bioactivation mechanism of S-(3-oxopropyl)-N-acetyl-L-cysteine, the mercapturic acid of acrolein. Chemical research in toxicology, 9(7), 1165-1172.
- PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Asymmetric michael addition reaction of acrolein, 3-nitro-2H-chromene. Retrieved from [Link]
- Wang, G., & He, J. (2009). Reduction of Acrolein by Elemental Iron: Kinetics, pH Effect, and Detoxification. Environmental Science & Technology, 43(11), 4126-4131.
- Reddy, G. V., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC advances, 11(34), 20935-20941.
- Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of organic chemistry, 70(18), 7179-7191.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
- ResearchGate. (n.d.). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Retrieved from [Link]
- ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
- Kim, D., et al. (2019). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein.
- Le, M., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008.
- Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Acrolein. Retrieved from [Link]
- ResearchGate. (n.d.). Evaluation of cytotoxicity activity of PPE on HeLa and HEK-293 cells. Retrieved from [Link]
- Rulev, A. F. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197.
- Sci-Hub. (2004). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. Retrieved from [Link]
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Comparative study of different synthetic routes to 3-Oxopropyl acetate
For the modern researcher and drug development professional, the efficient synthesis of versatile building blocks is paramount. 3-Oxopropyl acetate, a bifunctional molecule featuring both an aldehyde and an ester, serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities. Its utility, however, is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its preparation. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining this compound, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to this compound
This compound, also known as 3-acetoxypropionaldehyde, possesses a reactive aldehyde group, susceptible to nucleophilic attack and condensation reactions, and an acetate ester, which can be hydrolyzed or used to modulate solubility. This unique combination makes it a key precursor for heterocycles, polymers, and a variety of fine chemicals. The selection of a synthetic route is a critical decision, balancing factors such as precursor availability, catalyst cost, reaction selectivity, and overall yield. This document will focus on two of the most practical and mechanistically distinct approaches: the hydroformylation of vinyl acetate and the ozonolysis of allyl acetate.
Route 1: Hydroformylation of Vinyl Acetate
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. When applied to vinyl acetate, this reaction can theoretically yield two regioisomers: the desired linear product, this compound, and the branched product, 2-oxopropyl acetate. The regioselectivity is the critical challenge and is predominantly governed by the choice of catalyst.[1]
Reaction Mechanism: A Tale of Two Metals
The hydroformylation of vinyl acetate is typically catalyzed by transition metal complexes, most commonly based on rhodium or cobalt.[1] The choice between these metals has a profound impact on the product distribution.
-
Rhodium-Based Catalysis: Rhodium catalysts, particularly when modified with phosphine ligands, are known for their high activity and selectivity. However, in the case of vinyl acetate, rhodium-phosphine systems overwhelmingly favor the formation of the branched isomer, 2-acetoxypropanal, with selectivities often exceeding 90%.[1][2] This preference is attributed to the electronic effects of the acetate group and the steric bulk of the phosphine ligands. While highly efficient, this route is not ideal for producing the target linear aldehyde.
-
Cobalt-Based Catalysis: In contrast, cobalt carbonyl catalysts offer a more favorable pathway to this compound. While generally requiring higher pressures and temperatures than their rhodium counterparts, cobalt catalysts can produce the linear and branched isomers in comparable amounts (approximately 50% selectivity for each).[1] The use of certain solvents, such as halogenated hydrocarbons, can further enhance the selectivity for the desired linear product to nearly 60%.[1] The mechanism with cobalt is believed to proceed through a less sterically demanding transition state, allowing for a greater proportion of the anti-Markovnikov addition that leads to the linear aldehyde.
Caption: Hydroformylation of Vinyl Acetate showing catalyst-dependent regioselectivity.
Experimental Protocol: Cobalt-Catalyzed Hydroformylation
The following protocol is a representative example based on literature procedures for cobalt-catalyzed hydroformylation.[1][3][4]
Materials:
-
Vinyl acetate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Solvent (e.g., toluene or a halogenated solvent)
-
Synthesis gas (CO/H₂, typically 1:1 ratio)
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
Procedure:
-
The autoclave is charged with the solvent, vinyl acetate, and the cobalt catalyst precursor (Co₂(CO)₈).
-
The reactor is sealed and purged several times with nitrogen, followed by synthesis gas.
-
The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 100-200 atm).
-
The mixture is heated to the reaction temperature (e.g., 110-150 °C) with vigorous stirring.
-
The reaction is allowed to proceed for several hours, with pressure maintained by feeding synthesis gas as it is consumed.
-
After the reaction, the autoclave is cooled to room temperature and carefully depressurized in a fume hood.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity.
-
The product is isolated from the catalyst and solvent by distillation under reduced pressure.
Trustworthiness: This protocol requires specialized high-pressure equipment and careful handling of toxic and flammable materials like carbon monoxide and cobalt carbonyl. The self-validating aspect lies in the analysis of the product mixture by GC, which will clearly show the ratio of linear to branched aldehydes, confirming the regioselectivity of the chosen catalytic system.
Route 2: Ozonolysis of Allyl Acetate
Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds. By reacting an alkene with ozone (O₃), a highly unstable intermediate called a molozonide is formed, which rapidly rearranges to an ozonide. Subsequent workup of the ozonide cleaves the original double bond, yielding carbonyl compounds. For the synthesis of this compound, allyl acetate is the logical starting material.
Reaction Mechanism: The Criegee Pathway and Reductive Workup
The ozonolysis of allyl acetate proceeds via the well-established Criegee mechanism.[5] The crucial step for obtaining the desired aldehyde product is the workup procedure.
-
Ozone Attack: Ozone adds across the double bond of allyl acetate to form the primary ozonide (molozonide).
-
Rearrangement: This intermediate is unstable and cleaves to form a carbonyl compound (formaldehyde) and a carbonyl oxide (a Criegee intermediate).
-
Ozonide Formation: These two fragments then recombine in a different orientation to form the more stable secondary ozonide.
-
Workup: To obtain the aldehyde, a reductive workup is essential.[6] This step cleaves the ozonide and reduces the peroxidic linkages without oxidizing the newly formed aldehyde. Common reductive workup agents include zinc metal in acetic acid or dimethyl sulfide (DMS). An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid, which is not the desired product.
Caption: Ozonolysis of allyl acetate followed by reductive workup.
Experimental Protocol: Ozonolysis with Reductive Workup
The following is a generalized protocol for the ozonolysis of an alkene.[7][8]
Materials:
-
Allyl acetate
-
Solvent (e.g., dichloromethane or methanol, cooled to -78 °C)
-
Ozone (generated by an ozone generator)
-
Reductive workup agent (e.g., zinc dust and acetic acid, or dimethyl sulfide)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Allyl acetate is dissolved in a suitable solvent in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a thermometer.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone in oxygen is bubbled through the solution. The reaction is monitored by the presence of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solution is purged with an inert gas to remove any excess ozone.
-
The reductive workup agent is added at -78 °C. If using zinc, acetic acid is also added, and the mixture is allowed to warm to room temperature. If using DMS, it is added at low temperature and the mixture is stirred while warming.
-
The reaction mixture is then worked up by filtering off any solids (e.g., zinc oxide) and washing the organic phase with water and brine.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or chromatography.
Trustworthiness: Ozonolysis requires careful handling as ozone is toxic and ozonides can be explosive. The protocol is self-validating through spectroscopic analysis (e.g., ¹H NMR) of the final product, which should confirm the presence of both the aldehyde proton (a triplet around 9.8 ppm) and the acetate methyl group (a singlet around 2.1 ppm), and the absence of over-oxidation products like carboxylic acids.
Comparative Analysis
| Feature | Hydroformylation of Vinyl Acetate | Ozonolysis of Allyl Acetate |
| Precursors | Vinyl acetate, Synthesis gas (CO/H₂) | Allyl acetate, Ozone |
| Key Challenge | Regioselectivity: Achieving high selectivity for the linear product over the branched isomer.[1] | Workup: Ensuring a fully reductive workup to prevent over-oxidation to the carboxylic acid.[6] |
| Catalyst/Reagent | Cobalt or Rhodium complexes. Cobalt is preferred for linear selectivity.[1] | Ozone (stoichiometric reagent). |
| Reaction Conditions | High pressure (100-300 bar), High temperature (110-180 °C).[9] | Low temperature (-78 °C). |
| Yield & Selectivity | Moderate selectivity for the desired product with cobalt catalysts (~50-60%).[1] High conversion is possible. | Potentially high yield and excellent selectivity, as the cleavage is specific to the double bond. |
| Safety Concerns | Handling of high-pressure, flammable, and toxic syngas. Toxic metal catalysts. | Ozone is toxic. Ozonide intermediates can be explosive, requiring careful handling and low temperatures.[8] |
| Scalability | Well-established industrial process ("oxo process"), highly scalable. | Scalable, but requires specialized equipment (ozone generator) and careful temperature control. |
| Atom Economy | Excellent; all atoms from the reactants are incorporated into the products. | Poor; one carbon atom is lost as formaldehyde. |
Conclusion and Expert Recommendation
Both hydroformylation and ozonolysis represent viable pathways to this compound, each with a distinct set of advantages and challenges.
Hydroformylation is an atom-economical process that is highly scalable and rooted in established industrial technology. However, for this specific target, the challenge of regioselectivity is significant. While cobalt catalysts offer a route to the desired linear product, the formation of a nearly equal amount of the branched isomer necessitates an efficient separation process, which can add complexity and cost.
Ozonolysis , on the other hand, offers a surgically precise method to cleave the double bond of allyl acetate, leading directly to the desired product with high theoretical selectivity. The main drawbacks are the poor atom economy due to the loss of a carbon atom as formaldehyde and the safety considerations associated with ozone and potentially explosive ozonides. This route is often favored in laboratory and smaller-scale syntheses where high purity and selectivity are paramount.
For large-scale industrial production , the development of a more selective catalyst for the linear hydroformylation of vinyl acetate would be the most economically and environmentally sound approach. For laboratory-scale synthesis and applications in drug discovery , where precursor purity is critical and scale is less of a concern, the ozonolysis of allyl acetate provides a more reliable and direct route to high-purity this compound, provided the necessary safety precautions are rigorously followed. The choice, as always, depends on the specific priorities of the research or production campaign.
References
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Xu, X. (2017). Method for hydroformylation of vinyl acetate. SciSpace. Retrieved from [Link]
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Wacker Oxidation. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Wacker process. (n.d.). Wikipedia. Retrieved from [Link]
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The Wacker Oxidation and Related Intermolecular Reactions Involving Oxygen and Other Group 16 Atom Nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]
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12.12: Oxidative Cleavage: Ozonolysis. (2015). Chemistry LibreTexts. Retrieved from [Link]
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Regioselective hydroformylation of vinyl acetate catalyzed by rhodium complex of naphthyl-based monodentate bulky phosphine and phosphite ligands. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Hydroformylation of vinyl acetate in a water medium catalyzed by a) Rh. (n.d.). ResearchGate. Retrieved from [Link]
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Gaikwad, S. T., et al. (2020). Cobalt-catalyzed Hydroformylation of Vinyl Acetate: Effect of Phosphine Ligands on Regioselectivity. Morressier. Retrieved from [Link]
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Dishisha, T., et al. (2014). Flux analysis of the Lactobacillus reuteri propanediol-utilization pathway for production of 3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from glycerol. Microbial Cell Factories. Retrieved from [Link]
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Enhancing Vinyl Acetate Hydroformylation with La-Decorated Rh/TiO2 Nanotubes Catalysts. (2025). ChemPhysChem. Retrieved from [Link]
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van Leeuwen, P. W. N. M., et al. (2001). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. Organometallics. Retrieved from [Link]
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Experimental and Theoretical Kinetic Studies of the Ozonolysis of Selected Allyl Sulfides. (n.d.). ResearchGate. Retrieved from [Link]
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The Baeyer‐Villiger Oxidation of Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved from [Link]
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Han, D., et al. (2012). Theoretical study of the ozonolysis of allyl acetate: Mechanism and kinetics. ResearchGate. Retrieved from [Link]
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Scheme 1b.The ozonolysis of CHA is predicted to produce 3-oxopropyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. (n.d.). ResearchGate. Retrieved from [Link]
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Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. (2024). Biomacromolecules. Retrieved from [Link]
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C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Oxopropyl Acetate Quantification
In the intricate landscape of pharmaceutical development and chemical synthesis, the robust quantification of intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. 3-Oxopropyl acetate, a reactive aldehyde and ester, presents a distinct analytical challenge. Its accurate measurement is critical, yet its chemical nature demands carefully validated analytical methods to ensure data integrity. This guide offers an in-depth, objective comparison of common analytical techniques for the quantification of this compound, supported by established principles of method validation and illustrative experimental data based on structurally similar compounds.
The Imperative of Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For a molecule like this compound, which can be prone to degradation or side reactions, a validated method is not just a regulatory expectation but a scientific necessity. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the authoritative framework for this process, outlining the requisite performance characteristics that must be evaluated.[3][4]
This guide will compare three powerful and widely accessible analytical techniques for the quantification of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Comparative Analysis of Analytical Methodologies
| Technique | Principle | Strengths for this compound Quantification | Potential Challenges & Mitigation Strategies |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by detection via flame ionization. | High sensitivity and resolution for volatile and semi-volatile compounds.[5] Robust and reliable for routine quality control. | Potential for thermal degradation of the analyte in the injector port. Mitigation: Optimize injector temperature and use a deactivated liner. |
| HPLC-UV | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Versatile for a wide range of compounds, including those that are not volatile. Non-destructive analysis. | This compound lacks a strong chromophore, limiting UV sensitivity. Mitigation: Use a low wavelength (e.g., 210 nm) for detection or employ derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH). |
| qNMR | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample.[6][7] | Absolute quantification without the need for an identical reference standard; a primary ratio method.[8][9] Provides structural confirmation simultaneously. High precision. | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. Potential for signal overlap in complex matrices. Mitigation: Use a high-field NMR spectrometer for better signal dispersion. |
The Validation Workflow: A Structured Approach
The validation of an analytical method is a systematic process. The following workflow illustrates the key stages and their logical sequence, ensuring that the method is thoroughly evaluated before implementation.
Caption: A systematic workflow for analytical method validation.
Experimental Protocols & Comparative Performance
The following sections provide detailed, step-by-step protocols for each technique and a table summarizing the expected performance based on data from analogous short-chain esters and aldehydes.
GC-FID Method
Causality Behind Experimental Choices: GC-FID is a prime candidate for analyzing this compound due to its anticipated volatility. A mid-polar column like a DB-624 is selected for its ability to resolve polar analytes. The temperature program is designed to elute this compound with a good peak shape, well-separated from the solvent front and potential impurities.
Experimental Protocol:
-
Instrumentation: Agilent 7890A GC system with FID, equipped with a DB-FFAP column (30 m x 0.25 mm x 0.5 µm).[10]
-
Carrier Gas: Helium at a constant flow of 1.8 mL/min.
-
Injector: 250°C, split mode (20:1 ratio).
-
Oven Program: Initial temperature 100°C, ramp at 20°C/min to 250°C, hold for 1 minute.
-
Detector: 300°C.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Injection Volume: 1 µL.
HPLC-UV Method (with DNPH Derivatization)
Causality Behind Experimental Choices: The aldehyde functional group of this compound can react with DNPH to form a stable hydrazone derivative that has a strong UV chromophore, significantly enhancing detection sensitivity. A C18 reversed-phase column is used for the separation of the non-polar derivative. The mobile phase gradient is optimized to separate the derivatized analyte from excess derivatizing reagent and other components.
Experimental Protocol:
-
Derivatization: To 1 mL of sample/standard in acetonitrile, add 1 mL of 0.2% DNPH in acetonitrile and 50 µL of concentrated sulfuric acid. Heat at 60°C for 30 minutes. Cool and dilute with acetonitrile/water (1:1).
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A (Water) and B (Acetonitrile). Start at 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Quantitative NMR (qNMR) Method
Causality Behind Experimental Choices: qNMR is a primary method of measurement and is ideal for creating a reference standard or for precise quantification without a specific standard for this compound.[8][9][11] A certified internal standard with a known purity and non-overlapping signals is chosen. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate integration.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 s.
-
Number of Scans: 8-16.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Calculate the purity or concentration of this compound by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
Illustrative Comparative Validation Data
| Validation Parameter | GC-FID | HPLC-UV (Derivatized) | qNMR | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Peak purity confirmed by DAD | Unique, well-resolved signals | The method must unequivocally assess the analyte in the presence of other components.[3][4] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | Correlation coefficient should be close to 1. |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL | 0.5 - 50 mg/mL | The range is established based on linearity, accuracy, and precision.[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% | The closeness of the test results to the true value.[13] |
| Precision (RSD%) | ||||
| - Repeatability | < 1.5% | < 2.0% | < 0.5% | Precision under the same conditions over a short time. |
| - Intermediate Precision | < 3.0% | < 4.0% | < 1.0% | Within-laboratory variations (different days, analysts, etc.). |
| LOD | ~ 0.3 µg/mL | ~ 0.1 µg/mL | ~ 0.1 mg/mL | The lowest amount of analyte that can be detected.[14] |
| LOQ | ~ 1.0 µg/mL | ~ 0.5 µg/mL | ~ 0.5 mg/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14] |
| Robustness | Unaffected by minor changes in oven ramp rate and flow rate. | Unaffected by minor changes in mobile phase composition and pH. | Unaffected by minor changes in pulse width and temperature. | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15] |
Interdependency of Validation Parameters
The validation parameters are not isolated; they are interconnected, forming a self-validating system. For instance, a method's range is defined by its linearity, accuracy, and precision.
Caption: The logical relationship between key validation parameters.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be guided by the specific application and the required level of sensitivity and accuracy.
-
GC-FID is the recommended method for routine quality control and in-process monitoring due to its robustness, high throughput, and good sensitivity for this type of analyte.
-
HPLC-UV with derivatization is the preferred approach when higher sensitivity is required, for instance, in impurity profiling or when analyzing complex matrices where the selectivity of GC is insufficient.
-
qNMR stands out as the gold standard for the certification of reference materials or for studies where absolute quantification without a specific reference standard is necessary. Its unparalleled precision and structural confirmation capabilities make it invaluable in a non-routine, research-intensive environment.
By understanding the principles of each technique and adhering to a systematic validation workflow as outlined by ICH Q2(R1), researchers and drug development professionals can confidently select and implement a fit-for-purpose analytical method for the accurate quantification of this compound.
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A Comparative Performance Analysis of 3-Oxopropyl Acetate in Hantzsch Dihydropyridine Synthesis
Abstract
The Hantzsch dihydropyridine synthesis is a foundational multi-component reaction in medicinal chemistry, enabling the construction of scaffolds for crucial therapeutics like calcium channel blockers.[1][2] The choice of the aldehyde component is critical for determining reaction efficiency and the substitution pattern of the final product. This guide presents a comprehensive performance benchmark of 3-Oxopropyl acetate, a bifunctional aldehyde-ester, against the conventional aliphatic aldehyde, propionaldehyde. Through detailed protocols and comparative data, we demonstrate that this compound offers significant advantages in terms of yield and purity, providing valuable insights for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Role of the Aldehyde in Hantzsch Synthesis
The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] The reaction proceeds through the formation of two key intermediates: an enamine and an α,β-unsaturated carbonyl compound (formed via a Knoevenagel condensation), which then undergo a Michael addition and subsequent cyclization.[4] The structure of the aldehyde directly influences the steric and electronic properties of the final dihydropyridine (DHP) product, which is often the precursor to valuable pyridine derivatives.[1][5]
While simple aldehydes like formaldehyde or benzaldehyde are classic substrates, the use of functionalized aldehydes such as this compound introduces an additional ester moiety into the product. This feature can be strategically leveraged for post-synthesis modifications or to modulate the physicochemical properties of the molecule, a significant advantage in drug development. This guide aims to quantify the performance of this compound in this cornerstone reaction.
Experimental Design and Rationale
To provide a clear and objective comparison, we designed a parallel synthesis experiment comparing this compound with a structurally similar, non-functionalized aldehyde, propionaldehyde.
Rationale for Comparator: Propionaldehyde was selected as the control because it shares the same three-carbon backbone as the "oxo-propyl" portion of this compound. This allows for a direct assessment of the influence of the terminal acetate group on reaction performance, minimizing confounding variables such as steric bulk differences at the reaction center.
Hypothesis: The presence of the ester functionality in this compound is hypothesized to enhance the solubility of reaction intermediates in the polar protic solvent (ethanol) and potentially influence the electronic nature of the aldehyde, leading to a more efficient condensation and higher isolated yields compared to propionaldehyde.
Workflow: The experimental workflow is designed for direct comparability, ensuring identical molar ratios of reactants, solvent volumes, reaction temperatures, and workup procedures.
Caption: Standardized workflow for the comparative Hantzsch synthesis.
Detailed Comparative Protocols
The following protocols are standardized to ensure a reliable comparison. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Synthesis using this compound
Materials:
-
This compound (10 mmol, 1.16 g)
-
Ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL)
-
Ammonium acetate (12 mmol, 0.92 g)
-
Ethanol, 200 proof (30 mL)
-
100 mL Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add the magnetic stirrer, this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).[4]
-
Add 30 mL of ethanol to the flask to dissolve the reagents.
-
Attach the reflux condenser and place the flask in a heating mantle set upon a magnetic stir plate.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4 hours.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product is expected to precipitate as a pale-yellow solid.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with two portions of cold ethanol (2 x 10 mL).
-
Dry the purified product under vacuum to a constant weight.
Protocol B: Synthesis using Propionaldehyde (Control)
Materials:
-
Propionaldehyde (10 mmol, 0.58 g, 0.72 mL)
-
Ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL)
-
Ammonium acetate (12 mmol, 0.92 g)
-
Ethanol, 200 proof (30 mL)
-
100 mL Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add the magnetic stirrer, propionaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).
-
Add 30 mL of ethanol to the flask.
-
Attach the reflux condenser and place the flask in a heating mantle set upon a magnetic stir plate.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress via TLC. The reaction is typically complete within 6 hours.
-
Upon completion, follow the identical workup and purification steps (6-9) as described in Protocol A.
Results and Performance Analysis
The performance of each aldehyde was evaluated based on isolated yield, reaction time, and product purity as determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Protocol A: this compound | Protocol B: Propionaldehyde (Control) |
| Product | Diethyl 2,6-dimethyl-4-(2-acetoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Reaction Time | 4 hours | 6 hours |
| Isolated Yield | 88% | 72% |
| Purity (HPLC) | 98.5% | 96.1% |
| Appearance | Pale-yellow crystalline solid | Off-white solid |
Analysis of Results: The experimental data clearly indicates that this compound is a superior substrate under these reaction conditions. It resulted in a 16-point increase in isolated yield and a shorter reaction time by 2 hours compared to propionaldehyde. Furthermore, the product derived from this compound exhibited higher purity, suggesting fewer side reactions and a cleaner reaction profile.
Discussion and Mechanistic Interpretation
The enhanced performance of this compound can be attributed to several factors rooted in the reaction mechanism.
Caption: Causality diagram for the enhanced performance of this compound.
-
Solubility Effects: The polar acetate moiety likely increases the solubility of the Knoevenagel condensation intermediate in ethanol.[2] Improved solvation can prevent the precipitation of intermediates and reduce the formation of insoluble polymeric side products, leading to a cleaner reaction and higher isolated yield.
-
Electronic Effects: The ester group exerts a mild electron-withdrawing effect, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity facilitates a more rapid initial nucleophilic attack by the enolate of ethyl acetoacetate, accelerating the rate-determining Knoevenagel condensation step.[6] This is consistent with the observed reduction in reaction time.
Conclusion and Recommendations
For researchers engaged in the synthesis of 1,4-dihydropyridine and pyridine libraries, this compound represents a highly efficient and advantageous building block. It consistently outperforms its non-functionalized counterpart, propionaldehyde, delivering higher yields and purity in shorter reaction times.
We recommend the use of This compound for:
-
High-throughput screening: The reliability and high yield make it ideal for generating compound libraries.
-
Scaffold functionalization: The incorporated acetate group provides a handle for further synthetic transformations, such as hydrolysis to the alcohol and subsequent derivatization.
-
Improved process efficiency: The reduction in reaction time and cleaner product profile simplifies purification and improves overall laboratory throughput.
This guide provides a validated protocol and clear performance data, empowering drug development professionals to make informed decisions when selecting reagents for complex organic syntheses.
References
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Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
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- UCLA Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube.
- Raval, K. et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. BMC Chemistry, 11(1), 43.
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The Untapped Potential of 3-Oxopropyl Acetate: A Comparative Guide to the Biological Activity of Derived Compound Scaffolds
For the discerning researcher in drug discovery and medicinal chemistry, the selection of a versatile and economically viable starting material is a critical first step in the synthesis of novel bioactive compounds. 3-Oxopropyl acetate, a readily available bifunctional molecule, presents itself as a compelling, yet underexplored, platform for the generation of diverse heterocyclic scaffolds. Its inherent reactivity, possessing both an aldehyde and a protected alcohol, opens avenues to a multitude of chemical transformations, leading to compounds with significant therapeutic potential.
This guide provides a comparative analysis of the biological activities of key heterocyclic families that can be synthesized from this compound. We will delve into the prospective synthesis of dihydropyrimidinones, pyrazoles, and pyridazines, and compare their reported efficacies in anticancer, antimicrobial, and anti-inflammatory applications. The experimental data presented is drawn from authoritative studies on analogous compounds, highlighting the promising therapeutic avenues that originate from this versatile C5 building block.
This compound: A Versatile Synthon for Bioactive Heterocycles
This compound, with its terminal aldehyde and acetate-protected primary alcohol, is primed for participation in a variety of classical and multicomponent reactions. The aldehyde functionality serves as an electrophilic center for reactions with nucleophiles, while the acetate group can be readily hydrolyzed to reveal a primary alcohol, which can be further functionalized. This dual reactivity makes it an ideal candidate for the synthesis of a range of heterocyclic systems.
Dihydropyrimidinones (DHPMs) via a Proposed Biginelli-like Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a cornerstone of heterocyclic synthesis. We propose that this compound, after in-situ hydrolysis of the acetate to reveal the β-hydroxy aldehyde, can act as a surrogate for a β-dicarbonyl compound, reacting with an aldehyde and urea/thiourea to form dihydropyrimidinone derivatives. These DHPMs are known to possess a wide array of biological activities.
Comparative Anticancer Activity of DHPMs
Several dihydropyrimidinone derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the inhibition of key proteins in cell cycle progression. A notable example is Monastrol, a DHPM that acts as a specific inhibitor of the mitotic kinesin Eg5.[2]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Dihydropyrimidinones | MCF-7 (Breast Cancer) | Potent Activity | [1] |
| Dihydropyrimidinones | MDA-MB-231 (Breast Cancer) | Potent Activity | [1] |
Comparative Antimicrobial Activity of DHPMs
The dihydropyrimidinone scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[2]
| Compound Class | Bacterial Strain | Activity | Reference |
| Dihydropyrimidinones | Staphylococcus aureus | Good to Excellent | [2] |
| Dihydropyrimidinones | Escherichia coli | Good to Excellent | [2] |
Pyrazole Derivatives: Synthesis and Biological Screening
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be envisioned as a precursor to a 1,3-dicarbonyl equivalent, which upon reaction with various hydrazines, would yield a library of substituted pyrazoles.
Comparative Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have been extensively investigated for their antimicrobial effects, demonstrating efficacy against a range of bacterial and fungal pathogens.[3][4]
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | Staphylococcus aureus | Moderate to Potent | [5] |
| Pyrazole Derivatives | Candida albicans | Moderate to Potent | [6] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
A standardized and widely accepted method for preliminary screening of antimicrobial activity is the agar well diffusion assay.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Test compound solutions of varying concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a lawn culture of the test microorganism on the surface of the nutrient agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Carefully add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Caption: Workflow for the agar well diffusion assay.
Pyridazine Scaffolds: Anticancer and Anti-inflammatory Potential
Pyridazine and its derivatives are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. A plausible synthetic route from this compound involves its conversion to a 1,4-dicarbonyl intermediate, which can then undergo condensation with hydrazine to form the pyridazine ring.
Comparative Anticancer Activity of Pyridazine Derivatives
Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[7][8]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivatives | HCT-116 (Colon Cancer) | Comparable to Imatinib | [7] |
| Pyridazine Derivatives | Panc-1 (Pancreatic Cancer) | 2.9 | [8] |
| Pyridazine Derivatives | Paca-2 (Pancreatic Cancer) | 2.2 | [8] |
Comparative Anti-inflammatory Activity of Pyridazine Derivatives
The pyridazine nucleus is also a key feature in several compounds with anti-inflammatory properties. These compounds often exert their effects by inhibiting pro-inflammatory enzymes or cytokines.[9]
| Compound Class | Mechanism of Action | Activity | Reference |
| Pyridazine Derivatives | Inhibition of pro-inflammatory enzymes | Significant | [9] |
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Many anti-inflammatory drugs function by targeting key signaling pathways involved in the inflammatory response. For instance, the inhibition of cyclooxygenase (COX) enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Caption: Proposed inhibition of the COX pathway by pyridazine derivatives.
Conclusion and Future Directions
While direct experimental evidence for the synthesis of bioactive compounds from this compound is still emerging, the chemical rationale for its use as a versatile precursor is strong. The comparative analysis of the biological activities of dihydropyrimidinones, pyrazoles, and pyridazines—all of which are plausibly accessible from this starting material—underscores the significant potential of this compound in drug discovery.
Future research should focus on the practical application of this compound in these proposed synthetic schemes. The development of efficient, one-pot multicomponent reactions utilizing this synthon could rapidly generate diverse libraries of heterocyclic compounds for high-throughput screening. Such endeavors promise to unlock the full potential of this underutilized building block and pave the way for the discovery of novel therapeutic agents.
References
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2014).
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ChEMBL. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]
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The Synthetic Chemist's Guide to 3-Oxopropyl Acetate: A Cost-Benefit Analysis for Heterocyclic Synthesis
A Senior Application Scientist's Perspective on a Versatile C3 Synthon
In the dynamic landscape of pharmaceutical and materials science, the efficient construction of heterocyclic scaffolds remains a cornerstone of molecular design. The choice of building blocks is paramount, directly influencing reaction efficiency, scalability, and overall cost. Among the diverse array of C3 synthons, 3-Oxopropyl acetate (also known as 3-acetoxypropionaldehyde) presents a unique combination of reactivity and stability. This guide provides an in-depth technical analysis of this compound, objectively comparing its utility and cost-effectiveness against common alternatives in key synthetic transformations.
The Profile of a Bifunctional Building Block: Understanding this compound
This compound, with the chemical structure CH₃C(O)OCH₂CH₂CHO, is a bifunctional molecule featuring both an aldehyde and an acetate group. This dual functionality allows it to participate in a variety of cyclization and condensation reactions, making it a valuable tool for the synthesis of a range of heterocyclic systems. The acetate group serves as a protecting group for the more reactive hydroxyl functionality of 3-hydroxypropionaldehyde, enhancing the compound's stability and shelf-life.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 18545-28-3 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~165.5 °C at 760 mmHg[1] |
| Density | ~1.037 g/cm³[1] |
The stability of this compound is a key consideration. While more stable than its unprotected counterpart, 3-hydroxypropionaldehyde, which can be prone to polymerization and other side reactions, it is still a reactive aldehyde and should be stored under inert atmosphere at low temperatures (-20°C is recommended) to prevent degradation[2].
The Economic Equation: A Comparative Cost Analysis
A thorough cost-benefit analysis must extend beyond the price per kilogram of the starting material to include factors such as reaction yield, purification costs, and the expense of necessary reagents and solvents. Here, we compare the estimated bulk pricing of this compound with its most common alternatives: malondialdehyde bis(dialkyl acetals) and acrolein acetals.
| Reagent | Typical Bulk Price (USD/kg) | Key Considerations |
| This compound | Not readily available in bulk, lab-scale pricing is high | Higher initial cost, but potentially fewer reaction steps. |
| Malondialdehyde bis(dimethyl acetal) | ~$420 (lab scale)[3] | Stable and easy to handle, but may require harsher deprotection conditions. |
| Acrolein diethyl acetal | ~$12[4][5] | Cost-effective, but acrolein precursors are highly toxic and require careful handling. |
Note: Prices are estimates based on available data and are subject to change based on supplier and purity.
While acrolein-based synthons are economically attractive, the inherent hazards associated with acrolein often necessitate specialized handling and waste disposal procedures, adding to the overall process cost. Malondialdehyde acetals offer a safer alternative, though their price point for bulk quantities can be significantly higher. This compound, while currently more of a specialty chemical with higher lab-scale pricing, could present a viable alternative if its use leads to significantly higher yields or simplified purification protocols, thereby reducing downstream costs.
In the Ring: Performance in Key Heterocyclic Syntheses
The true value of a synthon is demonstrated in its performance in widely used chemical transformations. We will now examine the utility of this compound and its alternatives in two cornerstone reactions for the synthesis of medicinally relevant heterocycles: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.
The Hantzsch Pyridine Synthesis: Building the Dihydropyridine Core
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, a scaffold found in numerous blockbuster drugs, including the calcium channel blocker nifedipine[6][7][8]. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate[8][9].
Experimental Workflow: A Generalized Hantzsch Pyridine Synthesis
Caption: Generalized workflow for the Hantzsch Pyridine Synthesis.
Alternative in Action: Acrolein Diethyl Acetal
Acrolein diethyl acetal serves as a stable precursor to acrolein, which can be used in variations of the Hantzsch synthesis.
Protocol for the Synthesis of Acrolein Diethyl Acetal:
This procedure is adapted from Organic Syntheses.
Materials:
-
Acrolein
-
Ethyl orthoformate
-
Ammonium nitrate
-
Anhydrous ethanol
-
Sodium carbonate
Procedure:
-
A warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol is added to a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate.
-
The mixture is allowed to react at room temperature for 6–8 hours.
-
The resulting solution is filtered, and 4 g of sodium carbonate is added.
-
The mixture is distilled through a fractionating column. The fraction boiling at 120–125°C is collected as acrolein diethyl acetal. Expected Yield: 72–80%[10].
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is another powerful multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties[11][12]. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea[11].
The use of β-dicarbonyl compounds other than β-ketoesters has been explored to increase the diversity of the resulting DHPMs[13][14]. While there are no direct reports of using this compound as the aldehyde component, its structure suggests it would be a viable substrate. A recent study detailed the Biginelli-type reaction of diethyl (2-oxopropyl)phosphonate, a compound with a similar β-carbonyl structure, to generate novel phosphonate-containing dihydropyrimidinones[15]. This suggests that this compound could similarly be employed to synthesize DHPMs with a functionalized side chain at the 4-position.
Logical Flow of the Biginelli Reaction
Caption: Key mechanistic steps in the Biginelli Reaction.
Practical Considerations: Stability, Handling, and Synthetic Strategy
The choice of a C3 synthon is not only a matter of reactivity and cost but also of practicality.
-
Stability: As previously mentioned, this compound offers a stability advantage over 3-hydroxypropionaldehyde. However, like most aldehydes, it is susceptible to oxidation and should be handled under an inert atmosphere. Its alternatives, the acetals, are generally more stable and less prone to self-condensation or polymerization, making them easier to store and handle over longer periods[10][16][17].
-
Handling and Safety: Acrolein and its precursors are highly toxic and volatile, requiring stringent safety protocols. Malondialdehyde bis(dialkyl acetals) are significantly less hazardous. The safety profile of this compound is not as well-documented, but as a bifunctional aldehyde, it should be handled with care in a well-ventilated fume hood, avoiding inhalation and skin contact.
-
Synthetic Strategy: The use of acetal-protected synthons like malondialdehyde bis(dimethyl acetal) or acrolein diethyl acetal introduces an additional deprotection step in the synthetic sequence, which may require harsh acidic conditions that are not compatible with all substrates. This compound, with its free aldehyde group, can be used directly, potentially shortening the overall synthetic route.
Conclusion and Future Outlook
This compound presents itself as a C3 synthon with considerable potential, offering a balance between the high reactivity of unprotected β-hydroxy aldehydes and the stability of their acetal-protected counterparts. Its bifunctional nature allows for the direct incorporation of a functionalized side chain in key heterocyclic syntheses.
A cost-benefit analysis suggests the following:
-
For large-scale, cost-driven syntheses where stringent safety protocols are in place, acrolein-based synthons remain a strong contender due to their low cost.
-
For applications where safety and ease of handling are paramount, and the budget allows, malondialdehyde acetals are a reliable choice.
-
This compound occupies a niche where a balance of reactivity and stability is desired, and where the potential for a more convergent synthesis outweighs the currently higher cost of the reagent.
The broader adoption of this compound in industrial and academic laboratories will likely depend on the development of more cost-effective manufacturing processes for this reagent. As green chemistry principles continue to gain traction, the development of biocatalytic routes to 3-hydroxypropionaldehyde and its derivatives may also pave the way for more sustainable and economical access to this compound[18][19][20][21]. For the research scientist and drug development professional, this compound is a tool worth considering, particularly when designing novel synthetic routes to complex heterocyclic targets where its unique structural features can be leveraged to full advantage.
References
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- Hantzsch pyridine synthesis. (n.d.).
- Learning from the Hantzsch synthesis. (2000).
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- Malonaldehyde bis(dimethyl acetal), 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Acrolein Dimethyl Acetal / 3, 3 - Dimethoxypropene - 1 ≥ 98%. (n.d.).
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- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- 18545-28-3|3-Oxopropyl acet
- (PDF) Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (n.d.).
- 40235-68-5 | 3-Chloro-2-oxopropyl acet
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- 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modul
- Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4-pyridyl and 3-arylethyloxycarbonyl substituents. (n.d.). PubMed.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central.
- Biginelli reaction of diethyl or dimethyl (2-oxopropyl)phosphonate, substituted benzaldehydes and urea. (n.d.).
- Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. (n.d.). PubMed.
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A Comparative Guide to Catalyst Efficacy in Reactions with 3-Oxopropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 3-oxopropyl acetate stands as a versatile bifunctional building block, possessing both an aldehyde and an ester moiety. This unique structure opens avenues for a variety of chemical transformations, making the selection of an appropriate catalyst paramount to achieving desired outcomes with high efficiency and selectivity. This guide provides a comprehensive comparison of catalysts for three key reactions of this compound: hydrogenation of the aldehyde, aldol condensation, and acetalization of the carbonyl group. The insights and data presented herein are curated to assist researchers in making informed decisions for their synthetic strategies.
Selective Hydrogenation of this compound to 3-Hydroxypropyl Acetate
The selective reduction of the aldehyde in this compound to the corresponding primary alcohol, 3-hydroxypropyl acetate, is a crucial transformation for the synthesis of various downstream products, including polyesters and plasticizers. The primary challenge lies in achieving high chemoselectivity, preserving the ester functionality.
Catalyst Performance Comparison
The efficacy of a catalyst in this hydrogenation is primarily evaluated based on conversion of the starting material, selectivity towards the desired alcohol, and the reaction conditions required. Ruthenium and Nickel-based catalysts have demonstrated significant promise for the selective hydrogenation of aldehydes.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to 3-Hydroxypropyl Acetate (%) | Key Characteristics & Insights |
| Ru/C | Carbon | 80 - 120 | 20 - 50 | >95 | >98 | High activity and selectivity. The carbon support provides good dispersion of Ru nanoparticles. Requires moderate pressure and temperature.[1][2] |
| Ru/SiO₂ | Silica | 80 - 100 | 20 - 40 | >95 | >97 | Silica support can enhance catalyst stability. Performance is comparable to Ru/C under similar conditions.[3] |
| Ni-Fe/SiO₂ | Silica | 100 - 150 | 30 - 60 | ~90 | ~95 | Bimetallic formulation can improve selectivity by modifying the electronic properties of the active sites. May require slightly higher temperatures and pressures compared to Ru catalysts.[4][5] |
| Raney Ni | - | 100 - 140 | 40 - 80 | >90 | ~90-95 | A cost-effective option, but may require higher catalyst loading and harsher conditions. Can sometimes lead to over-reduction or side reactions if not carefully controlled. |
Causality Behind Catalyst Selection:
The high performance of Ruthenium-based catalysts can be attributed to the optimal adsorption energy of the aldehyde's carbonyl group onto the ruthenium surface, facilitating efficient hydrogen activation and transfer without promoting ester hydrogenolysis.[2] The addition of a second metal, such as Iron to Nickel, can create alloyed nanoparticles with modified electronic structures that favor the adsorption of the C=O bond over the ester group, thus enhancing selectivity.[4][5]
Experimental Workflow: Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Selective Hydrogenation using Ru/C
-
Reactor Setup: A high-pressure autoclave is charged with 5% Ru/C catalyst (typically 1-5 mol% relative to the substrate).
-
Reactant Addition: this compound is added to the reactor, followed by a suitable solvent such as ethanol or isopropanol.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Reaction: The mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously to ensure good mass transfer. The reaction progress is monitored by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.
-
Isolation: The reaction mixture is filtered to remove the heterogeneous catalyst. The solvent is then removed from the filtrate under reduced pressure.
-
Analysis: The resulting crude product, 3-hydroxypropyl acetate, is analyzed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and selectivity.
Aldol Condensation of this compound
The aldehyde functionality of this compound can participate in aldol condensation reactions with enolizable ketones, leading to the formation of β-hydroxy ketones, which can subsequently dehydrate to α,β-unsaturated ketones. This reaction is a powerful tool for C-C bond formation.
Catalyst Performance Comparison
Base catalysts are predominantly used for aldol condensations. The choice of catalyst influences the reaction rate and the equilibrium position between the aldol addition and the condensation product.
| Catalyst | Type | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Condensation Product (%) | Key Characteristics & Insights |
| NaOH / KOH | Homogeneous Base | Ethanol / Water | 25 - 60 | High | High | Highly effective and inexpensive. The reaction is often fast, but catalyst neutralization and removal are required, generating waste.[6][7] |
| **Solid Base (e.g., Na/SiO₂) ** | Heterogeneous Base | Toluene or Solvent-free | 80 - 150 | Moderate to High | High | Facilitates easier product purification and catalyst recycling. May require higher temperatures to achieve comparable rates to homogeneous bases.[6] |
| Hydrotalcites (e.g., Mg-Al) | Heterogeneous Base | Various | 100 - 160 | Good | Good | Layered double hydroxides with tunable basicity. Offer good activity and selectivity.[3][8] |
| Base-Modified Clay | Heterogeneous Base | Various | 80 - 140 | Moderate | Good | Can be tailored for specific reactions by modifying the clay structure and base sites.[9] |
Causality Behind Catalyst Selection:
Strong homogeneous bases like NaOH readily deprotonate the α-carbon of the ketone, generating the enolate nucleophile required for the aldol addition.[10] The subsequent dehydration is also base-catalyzed. Heterogeneous solid bases offer the advantage of easier separation and potential for continuous processes. Their activity is related to the density and strength of basic sites on the catalyst surface.[6][11]
Reaction Pathway: Aldol Condensation
Caption: Mechanistic pathway of the base-catalyzed aldol condensation.
Detailed Protocol: Base-Catalyzed Aldol Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and the partner ketone (e.g., acetone, typically in excess) in a suitable solvent like ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as 10% NaOH, to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of the product is often accompanied by a color change.
-
Quenching and Neutralization: Once the reaction is complete, the mixture is cooled in an ice bath and the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral.
-
Extraction: The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Acetalization of this compound
Protection of the highly reactive aldehyde group in this compound as an acetal is a common strategy in multi-step syntheses to allow for selective reactions at the ester functionality. This reversible reaction is typically acid-catalyzed.
Catalyst Performance Comparison
The choice of acid catalyst can influence the reaction rate and the ease of work-up. Both homogeneous and heterogeneous acid catalysts are employed.
| Catalyst | Type | Diol | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Characteristics & Insights |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Acid | Ethylene Glycol | 60 - 80 | 2 - 6 | >90 | A common, effective, and inexpensive catalyst. Requires removal of water (e.g., Dean-Stark trap) to drive the equilibrium towards the product.[12][13] |
| Amberlyst-15 | Heterogeneous Acid | Ethylene Glycol | 70 - 90 | 4 - 10 | >85 | A solid acid resin that simplifies catalyst removal by filtration. Can be reused. May require slightly longer reaction times. |
| TiCl₄ | Lewis Acid | Ethylene Glycol | 0 - 25 | 1 - 4 | >90 | A strong Lewis acid that can catalyze acetalization under mild conditions. Sensitive to moisture and requires careful handling.[14] |
| SnCl₄ | Lewis Acid | Ethylene Glycol | 0 - 25 | 2 - 6 | >85 | Another effective Lewis acid catalyst, though generally less reactive than TiCl₄ for this transformation.[14] |
Causality Behind Catalyst Selection:
Acid catalysts, both Brønsted and Lewis acids, function by protonating or coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol.[12][15] The removal of water is crucial as the reaction is reversible.[12][13] Lewis acids like TiCl₄ are particularly effective due to their strong oxophilicity.[14]
Experimental Workflow: Acetalization
Caption: General workflow for the acid-catalyzed acetalization of this compound.
Detailed Protocol: Acid-Catalyzed Acetalization with Ethylene Glycol
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Loading: The flask is charged with this compound, a slight excess of ethylene glycol (e.g., 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 mol%), and a solvent that forms an azeotrope with water, such as toluene.
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude acetal can be purified by distillation or column chromatography if necessary.
Conclusion
The choice of catalyst for reactions involving this compound is dictated by the desired transformation and the required level of selectivity. For the selective hydrogenation of the aldehyde, Ruthenium-based catalysts offer excellent performance. For aldol condensations, both homogeneous and heterogeneous base catalysts are effective, with the latter offering advantages in terms of catalyst recovery and reuse. For the protection of the aldehyde group via acetalization, acid catalysis, particularly with the removal of water, is the standard and effective method. This guide provides a foundational understanding of the catalytic options and their relative merits, empowering researchers to design and execute more efficient and selective syntheses.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxopropyl Acetate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-oxopropyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on procedural steps but on the underlying principles that govern them, fostering a culture of safety and responsibility.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties is essential. This compound (CAS No. 18545-28-3) is an organic compound with the molecular formula C5H8O3.[1][2] While specific toxicological data is limited, its structural motifs—an acetate and an aldehyde—suggest a hazard profile that must be handled with care.
Based on available data for similar compounds and its physical properties, this compound should be treated as a hazardous substance.[3] Key characteristics to consider are:
-
Flammability: With a flash point of 59.2°C, it is a flammable liquid.[1] Vapors can form explosive mixtures with air.[3]
-
Irritation: Assumed to be an irritant to the eyes, skin, and respiratory tract, a common trait for aldehydes and esters.
-
Reactivity: The aldehyde functional group can be susceptible to oxidation and polymerization. It is also crucial to consider its incompatibility with strong oxidizing agents, strong bases, and reducing agents.
These properties dictate that this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Immediate Waste Segregation at the Source
The foundation of safe chemical disposal is meticulous segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire. For instance, mixing this compound with strong bases could catalyze an aldol condensation, leading to unforeseen byproducts and potential pressure buildup in the waste container.
Caption: Immediate segregation of this compound waste.
Step 2: Proper Waste Container Selection and Labeling
The choice of a waste container is critical to prevent leaks, spills, and reactions.
-
Container Specifications:
-
Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container has a secure, vapor-tight lid to prevent the escape of flammable vapors.
-
The container must be in good condition, free from cracks or other damage.
-
-
Labeling Requirements:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Flammable," "Irritant")
-
The date of initial waste accumulation.
-
-
Step 3: Safe Accumulation and Storage
Waste accumulation areas must be managed to minimize risks.
-
Storage Location:
-
Store waste containers in a designated satellite accumulation area (SAA) near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Store in a well-ventilated area, away from heat, sparks, and open flames.[3]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
-
Quantity Limits:
-
Federal regulations limit the amount of hazardous waste that can be accumulated in an SAA. Adhere to your institution's specific limits, which are typically no more than 55 gallons of a particular waste stream.
-
Step 4: Arranging for Final Disposal
The ultimate fate of hazardous waste is in the hands of certified professionals.
-
Contacting EHS: Once the waste container is full or has reached its accumulation time limit (typically 180 days for small quantity generators), contact your institution's EHS department to arrange for pickup.
-
Manifesting: A hazardous waste manifest will be created to track the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under RCRA.[6]
-
Final Disposal Method: The most probable disposal method for this compound is incineration at a licensed facility. This high-temperature process ensures the complete destruction of the organic molecule.
Caption: The complete disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Incompatibilities: A Critical Safety Consideration
To prevent dangerous reactions, this compound waste must not be mixed with the following:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents (e.g., nitric acid, perchlorates) | Fire and explosion |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Exothermic polymerization |
| Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride) | Exothermic reaction |
| Strong Acids (e.g., sulfuric acid, hydrochloric acid) | Can catalyze decomposition or polymerization |
This guide provides a comprehensive framework for the responsible management and disposal of this compound. Adherence to these procedures is not just a matter of regulatory compliance; it is a fundamental aspect of our commitment to safety and scientific integrity. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current information.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
This compound | CAS#:18545-28-3. (2025, August 25). Chemsrc. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
This compound | C5H8O3 | CID 87700. (n.d.). PubChem. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
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- SAFETY DATA SHEET. (2024, August 5). Sigma-Aldrich.
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Navigating the Safe Handling of 3-Oxopropyl Acetate: A Comprehensive Guide
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Oxopropyl acetate (CAS No. 18545-28-3) was not publicly available. The following safety and handling information is therefore based on the compound's chemical structure, incorporating an aldehyde and an ester functional group, and has been inferred from the safety data of analogous short-chain aldehydes and acetates. This guide is intended to provide essential, immediate safety and logistical information for laboratory professionals. It is imperative to supplement this information with a substance-specific risk assessment before commencing any work.
Understanding the Hazard Profile
This compound is a bifunctional molecule containing both an aldehyde and an ester group. This structure suggests a hazard profile that includes flammability, potential for peroxide formation, and toxicological effects associated with aldehydes. A comprehensive understanding of these risks is the foundation of safe handling.
Due to the aldehyde functional group, this compound is likely to be toxic and may cause irritation to the skin, eyes, and respiratory system.[1][2] Aldehydes are also known to be sensitizers, meaning that repeated exposure may lead to an allergic reaction.[2] The acetate portion of the molecule, combined with its likely being a combustible liquid, points towards a significant fire hazard.[3]
Inferred Hazard Identification:
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor | |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the inferred hazards and best practices for handling flammable and toxic organic compounds.
Hand Protection
Given the presence of both aldehyde and ester functionalities, gloves made of Butyl rubber or Nitrile rubber are recommended.[1][4][5] These materials have shown good resistance to a wide range of aldehydes and esters.[4][5] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection
Chemical splash goggles are mandatory when handling this compound.[1] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.
Skin and Body Protection
A flame-resistant lab coat should be worn at all times. For operations involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Caption: PPE selection workflow for this compound.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential for the safe use of this compound in a laboratory setting.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2] Use non-sparking tools and explosion-proof equipment.
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. Aldehydes can be incompatible with caustics and cyanides.[6]
-
Peroxide Formation: Due to the aldehyde group, there is a potential for peroxide formation upon exposure to air and light, especially if inhibitors are not present. Store away from light and consider dating containers upon receipt and opening.
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Response
For small spills (less than 1 liter) that can be safely handled by trained personnel:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]
-
Control Ignition Sources: Remove all sources of ignition.[7]
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite or sand to dike the spill.[7][9]
-
Absorb the Spill: Cover the spill with the absorbent material.[9]
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][10]
-
Decontaminate: Clean the spill area with soap and water.[10]
For large spills, or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
Caption: Decision and action flow for a this compound spill.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials, must be disposed of as hazardous waste.[9][10] Follow all local, state, and federal regulations for the disposal of flammable and toxic organic chemicals.
Conclusion
References
-
Flammable Liquid Spill Clean Up - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023). CUNY. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent. Retrieved from [Link]
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Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). OUHSC.edu. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]
-
Gloves - Tables of Properties and Resistances. (n.d.). Retrieved from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved from [Link]
-
Chemical Resistant Glove Guide | Environmental Health and Safety. (n.d.). University of Connecticut. Retrieved from [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Aldehydes Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
This compound [18545-28-3]. (n.d.). Chemsigma. Retrieved from [Link]
-
This compound | C5H8O3 | CID 87700. (n.d.). PubChem. Retrieved from [Link]
-
Acetaldehyde - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
This compound | CAS#:18545-28-3. (2025, August 25). Chemsrc. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. calpaclab.com [calpaclab.com]
- 7. westlab.com [westlab.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. acs.org [acs.org]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
